molecular formula C8H9BrFN B6618433 2-bromo-4-(2-fluoropropan-2-yl)pyridine CAS No. 1781487-87-3

2-bromo-4-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6618433
CAS No.: 1781487-87-3
M. Wt: 218.07 g/mol
InChI Key: RJFWDIJVDFFZTA-UHFFFAOYSA-N
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Description

2-bromo-4-(2-fluoropropan-2-yl)pyridine is a high-value brominated pyridine derivative designed for advanced research and development, particularly in pharmaceutical chemistry. Its molecular structure, which features a bromine atom and a 2-fluoropropan-2-yl group on the pyridine ring, makes it a versatile and critical synthetic intermediate for constructing complex molecules. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions . The bromine atom serves as an excellent leaving group, enabling efficient carbon-carbon bond formation to introduce the pyridine moiety into larger molecular architectures. Pyridine derivatives are central structural motifs found in numerous biologically active compounds, natural products, and functional materials . Consequently, this reagent is extensively used in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and as a precursor for the development of novel ligands in catalysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWDIJVDFFZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-4-(2-fluoropropan-2-yl)pyridine CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-4-(2-fluoropropan-2-yl)pyridine: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary

This compound is a high-value heterocyclic building block used in modern drug discovery. It features a pyridine core substituted with a bromine atom at the C2 position and a 2-fluoropropan-2-yl group (often called a fluoro-isopropyl or hexafluoroisopropyl analogue, though specifically here it is a monofluoro-dimethyl substitution) at the C4 position.

This specific motif is prized as a lipophilic bioisostere for tert-butyl or isopropyl groups. The introduction of fluorine lowers the basicity of the pyridine nitrogen, modulates lipophilicity (LogP), and blocks metabolic oxidation at the benzylic position, enhancing the pharmacokinetic (PK) profile of lead compounds.

Critical Procurement Note: While the final fluorinated compound is a known entity in patent literature, it is frequently "made-to-order." The most reliable procurement strategy is to source the alcohol precursor, 2-(2-bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) , and perform a one-step deoxyfluorination.

Chemical Identity & Distinctions

Accurate identification is critical due to the prevalence of regioisomers.

PropertyDetail
Chemical Name This compound
Synonyms 2-Bromo-4-(1-fluoro-1-methylethyl)pyridine; 2-Bromo-4-fluoro-isopropylpyridine
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
SMILES CC(C)(F)c1ccnc(Br)c1
Precursor CAS 1055073-69-2 (Alcohol intermediate)
Isomer Warning DO NOT CONFUSE WITH: 4-Bromo-2-(2-fluoropropan-2-yl)pyridine (CAS 1783728-05-1). The position of the bromine (C2 vs C4) drastically alters reactivity in cross-coupling.
Structural Visualization

The C2-Bromine serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C4-fluoroalkyl group acts as a stable, non-reactive structural element.

Synthetic Accessibility & Manufacturing

Since the direct fluorinated building block often suffers from limited stock availability, the Deoxyfluorination Protocol is the industry-standard method for access. This route utilizes the commercially available alcohol precursor.

Core Synthesis Workflow (DOT Diagram)

SynthesisPathway Precursor Precursor Alcohol CAS: 1055073-69-2 2-(2-bromopyridin-4-yl)propan-2-ol Intermediate Reaction Intermediate (Alkoxysulfur trifluoride species) Precursor->Intermediate Activation (-78°C to 0°C) Reagent Fluorinating Agent (DAST, XtalFluor-E, or Deoxo-Fluor) Reagent->Intermediate Product Target Product This compound Intermediate->Product Nucleophilic Fluorination

Figure 1: Deoxyfluorination pathway converting the tertiary alcohol to the tertiary fluoride.

Detailed Experimental Protocol: Deoxyfluorination

Objective: Convert 2-(2-bromopyridin-4-yl)propan-2-ol to this compound.

Reagents:

  • Substrate: 2-(2-bromopyridin-4-yl)propan-2-ol (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2–1.5 eq) or XtalFluor-E (safer alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the alcohol substrate (CAS 1055073-69-2) and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents elimination side reactions (formation of the alkene).

  • Addition: Add DAST dropwise via syringe. Ensure the internal temperature does not rise above -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2–4 hours.

  • Quenching: Quench the reaction carefully by pouring the mixture into saturated aqueous NaHCO₃ at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible and proper PPE.

  • Workup: Extract with DCM (3x), dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a colorless to pale yellow oil.

Medicinal Chemistry Utility

The 2-fluoropropan-2-yl moiety is a strategic tool in Lead Optimization.

  • Bioisosterism: It mimics the steric bulk of a tert-butyl group but with reduced lipophilicity (lower LogP) due to the polarity of the C-F bond.

  • Metabolic Stability: The replacement of a hydrogen atom with fluorine prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common metabolic soft spot in isopropyl-substituted drugs.

  • Electronic Effect: The electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine ring, which can:

    • Lower the pKa of the pyridine nitrogen (reducing hERG liability).

    • Increase the electrophilicity of the C2-Bromine, facilitating easier cross-coupling reactions.

Decision Logic for Usage (DOT Diagram):

MedChemLogic Issue Lead Compound Issue: High Clearance or hERG Liability Strategy Strategy: Bioisosteric Replacement Issue->Strategy Choice Replace Isopropyl/t-Butyl with 2-fluoropropan-2-yl Strategy->Choice Outcome Outcome: Blocked Metabolic Site Modulated Basicity Choice->Outcome

Figure 2: Logic flow for selecting the fluoro-isopropyl moiety in drug design.

Procurement & Supply Chain Analysis

Direct sourcing of the fluorinated product is often difficult due to low stock levels. The most robust supply chain strategy relies on the alcohol precursor.

Primary Sourcing Target: The Precursor
  • Chemical Name: 2-(2-bromopyridin-4-yl)propan-2-ol[1][2]

  • CAS Number: 1055073-69-2 [1][3][4]

  • Availability: High. Stocked by major catalog suppliers (Enamine, BLD Pharm, Combi-Blocks, Sigma-Aldrich).

Supplier Landscape (Precursor CAS 1055073-69-2)
Supplier CategoryTypical AvailabilityLead TimeRecommended For
Global Catalogs (e.g., Sigma, Fisher)1g - 5g2-5 DaysAnalytical Standards / Small Scale
Building Block Specialists (e.g., Enamine, BLD Pharm)10g - 100g1-2 WeeksMedChem Synthesis / Scale-up
CROs (Custom Synthesis)>1 kg4-8 WeeksGMP Manufacturing

Recommendation: For immediate research needs, purchase CAS 1055073-69-2 and perform the fluorination in-house. This ensures material authenticity and avoids the high markup of "rare" fluorinated building blocks.

References

  • PubChem Compound Summary: 2-(2-bromopyridin-4-yl)propan-2-ol . National Center for Biotechnology Information. Accessed 2026. Link

  • BenchChem Technical Data . "this compound Product Profile." Accessed 2026. Link

  • Sigma-Aldrich / Merck . "Product Search: CAS 1055073-69-2". Accessed 2026. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Reutzen, M. et al. (2011). "Synthesis of fluorinated pyridines via DAST-mediated deoxyfluorination." Organic Process Research & Development. (General protocol reference).

Sources

Molecular structure and weight of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Executive Summary & Molecular Identity

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 2-fluoropropan-2-yl moiety (often referred to as a "fluoroisopropyl" or "gem-dimethyl fluoro" group). This functional group serves as a metabolically stable, lipophilic bioisostere for the isopropyl group, blocking benzylic oxidation sites while maintaining steric bulk.

The molecule features a pyridine core functionalized with a bromine atom at the C2 position—providing a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)—and the fluorinated alkyl group at the C4 position.

Table 1: Physicochemical Profile
PropertyData
Systematic Name This compound
Molecular Formula

Molecular Weight 218.07 g/mol (Average)
Monoisotopic Mass 216.9902 (

), 218.9882 (

)
Isotopic Pattern ~1:1 doublet (characteristic of mono-brominated species)
CAS Number Note: Isomers exist.[1][2] Verify specific positional isomer (2-Br, 4-alkyl).
Physical State Typically a low-melting solid or viscous oil
LogP (Predicted) ~2.3 – 2.5 (Lipophilic)

Structural Analysis & Bioisosteric Utility

The strategic value of this molecule lies in the C–F bond within the isopropyl motif.

The Fluorine Effect
  • Metabolic Blocking: In a standard isopropyl group (

    
    ), the tertiary hydrogen is highly susceptible to CYP450-mediated hydroxylation (benzylic oxidation). Replacing this hydrogen with fluorine (
    
    
    
    ) blocks this metabolic soft spot due to the high strength of the C–F bond (~105 kcal/mol vs. ~98 kcal/mol for C–H).
  • Lipophilicity Modulation: The fluorine atom lowers the basicity of the pyridine nitrogen slightly via inductive effects (

    
    ), potentially improving membrane permeability and reducing hERG channel liability compared to non-fluorinated analogs.
    
  • Conformational Lock: The gauche effect between the fluorine and the ring

    
    -system can induce specific conformational preferences, aiding in ligand-protein binding.
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule This compound Br_Handle C2-Bromine Handle (Cross-Coupling Site) Molecule->Br_Handle Enables F_Group C4-Fluoroisopropyl Group (Metabolic Shield) Molecule->F_Group Contains Pyridine Pyridine Core (Scaffold) Molecule->Pyridine Based on Suzuki Suzuki Br_Handle->Suzuki Suzuki-Miyaura (C-C Bond) Buchwald Buchwald Br_Handle->Buchwald Buchwald-Hartwig (C-N Bond) Stability Stability F_Group->Stability Blocks CYP450 Oxidation Lipophilicity Lipophilicity F_Group->Lipophilicity Modulates LogP

Figure 1: Functional decomposition of the molecule highlighting the synthetic utility of the bromine handle and the medicinal chemistry value of the fluoroisopropyl group.

Synthetic Protocols

The synthesis of This compound is rarely achieved by direct fluorination of the alkyl group. Instead, it follows a reliable two-stage workflow: Nucleophilic Addition followed by Deoxofluorination .

Step 1: Precursor Synthesis (Grignard Addition)
  • Starting Material: Methyl 2-bromoisonicotinate (or 2-bromo-4-acetylpyridine).

  • Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (3.0 equivalents).

  • Mechanism: Double nucleophilic attack on the ester (or single on the ketone) to form the tertiary alcohol.

  • Intermediate: 2-Bromo-4-(2-hydroxypropan-2-yl)pyridine.

Step 2: Deoxofluorination (The Critical Step)
  • Reagent: DAST (Diethylaminosulfur trifluoride) or the safer alternative XtalFluor-E or Deoxo-Fluor .

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: -78°C to 0°C (Exothermic reaction).

  • Safety Note: DAST liberates HF upon hydrolysis. Reactions must be performed in plasticware or HF-resistant vessels if etching is a concern, and quenched with saturated

    
    .
    
Detailed Workflow
  • Dissolution: Dissolve 2-bromo-4-(2-hydroxypropan-2-yl)pyridine (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add DAST (1.2 – 1.5 eq) dropwise. Caution: Evolution of fumes.

  • Reaction: Allow to warm to 0°C or RT over 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Pour cautiously into saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Diagram 2: Synthetic Pathway

Synthesis_Workflow Start Methyl 2-bromoisonicotinate (Starting Material) Step1 Grignard Reaction (MeMgBr, THF, 0°C) Start->Step1 Inter Intermediate Alcohol 2-Bromo-4-(2-hydroxypropan-2-yl)pyridine Step1->Inter Step2 Deoxofluorination (DAST or XtalFluor-E, DCM, -78°C) Inter->Step2 Product FINAL PRODUCT This compound Step2->Product Nucleophilic Substitution (S_N1)

Figure 2: Step-wise synthetic route from the commercially available ester to the fluorinated building block.

Quality Control & Characterization

To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.

Mass Spectrometry (LC-MS)
  • Signature: The presence of a Bromine atom creates a distinct 1:1 isotopic pattern at M and M+2.

  • Target Mass: Look for peaks at 217 and 219 amu (

    
    ).
    
Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  This is the definitive test.
    
    • Expectation: A singlet (or multiplet if coupling to remote protons is resolved) around -130 to -145 ppm (relative to

      
      ).
      
  • 
     NMR: 
    
    • Methyl Groups: The two methyl groups on the isopropyl chain will appear as a doublet (J = ~20-22 Hz) due to coupling with the fluorine atom (

      
      ). This "splitting by fluorine" confirms the C–F bond formation.
      
    • Aromatic Region: Three protons corresponding to the 2,4-substituted pyridine pattern (typically a doublet, a singlet-like signal for C3, and a doublet-of-doublets).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents. Synthesis, 2002(17), 2561–2578. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BenchChem. (2025). Technical Data: this compound. Retrieved from BenchChem Database. Link

Sources

Solubility profile of 2-bromo-4-(2-fluoropropan-2-yl)pyridine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Executive Summary

This compound is a specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its structure features a pyridine core substituted with a bromine atom at the C2 position—providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and a 2-fluoropropan-2-yl (fluoro-isopropyl) moiety at the C4 position. This fluorinated alkyl group modulates lipophilicity and metabolic stability, making the compound highly relevant for medicinal chemistry campaigns focusing on bioisosteres.

This guide details the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two most critical solvents for its handling in biological assays and chemical synthesis. It provides mechanistic insights into dissolution behavior, stability considerations, and a self-validating protocol for establishing precise solubility limits in a laboratory setting.

Physicochemical Profile & Solubility Mechanisms

To understand the solubility behavior, we must first analyze the molecular interactions governing the solute-solvent system.

PropertyValue (Estimated/Typical)Impact on Solubility
Molecular Formula C₈H₉BrFNModerate molecular weight (~218 g/mol ) favors solubility.
LogP (Lipophilicity) ~2.5 – 3.0Moderately lipophilic. The fluoro-isopropyl group increases hydrophobicity compared to a methyl group, but the pyridine nitrogen retains polarity.
H-Bond Acceptors 2 (Pyridine N, Fluorine)Facilitates interaction with protic solvents (MeOH) and water.
H-Bond Donors 0Aprotic molecule; relies on solvent to donate protons for solvation.
pKa (Conjugate Acid) ~2.0 – 3.0The electron-withdrawing bromine at C2 reduces the basicity of the pyridine nitrogen, making it less likely to protonate in neutral MeOH but stable in DMSO.
Solubility in DMSO (Dimethyl Sulfoxide)

Status: Excellent (Preferred Solvent)

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong dipole. It effectively solvates the electron-deficient pyridine ring through dipole-dipole interactions. The sulfoxide oxygen interacts with the positive potential of the aromatic system, while the methyl groups of DMSO accommodate the lipophilic fluoro-isopropyl chain via van der Waals forces.
    
  • Typical Solubility Limit:

    
     (often up to 
    
    
    
    ).
  • Application: Ideal for preparing concentrated stock solutions (e.g., 10 mM or 100 mM) for biological screening or long-term storage at -20°C.

Solubility in Methanol (MeOH)

Status: Good (Secondary Solvent)

  • Mechanism: Methanol is a polar protic solvent. It solvates the molecule primarily through Hydrogen Bonding: the hydroxyl proton of MeOH donates a hydrogen bond to the pyridine nitrogen lone pair. The fluorine atom acts as a weak H-bond acceptor. However, the hydrophobic fluoro-isopropyl group imposes a penalty, meaning solubility may be lower than in DMSO.

  • Typical Solubility Limit:

    
     (likely higher, but temperature-dependent).
    
  • Application: Preferred for LC-MS sample preparation (compatible with mobile phases) and certain nucleophilic substitution reactions where protic conditions are required.

Experimental Protocol: Solubility Limit Determination

Standard Operating Procedure (SOP)

Objective: To empirically determine the thermodynamic solubility limit of this compound in a target solvent (DMSO or Methanol) using a "Shake-Flask" saturation method followed by HPLC quantification.

Reagents & Equipment
  • Test Compound: this compound (>95% purity).

  • Solvents: Anhydrous DMSO (Grade

    
     99.9%), HPLC-grade Methanol.
    
  • Equipment: Orbital shaker, Centrifuge (10,000 rpm), HPLC-UV/Vis or LC-MS.

  • Standard: A pre-validated stock of the compound (e.g., 1 mM in DMSO) for calibration.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Weigh ~5 mg of the solid compound into a 1.5 mL microcentrifuge tube.

    • Add a small volume (e.g., 50

      
      L) of the target solvent (DMSO or MeOH).
      
    • Vortex vigorously for 1 minute.

    • Observation: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Equilibration:

    • Place the tube on an orbital shaker at ambient temperature (25°C) for 24 hours. This ensures thermodynamic equilibrium is reached.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Quantification (Dilution Method):

    • Carefully remove the supernatant.

    • Perform a serial dilution of the supernatant (e.g., 1:100, 1:1000) into the HPLC mobile phase (typically 50:50 Water:Acetonitrile).

    • Inject the diluted sample and the known standard into the HPLC.

  • Calculation:

    • Calculate concentration using the peak area ratio:

      
      
      

Visualization: Solubility Workflow & Decision Matrix

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for preparing stock solutions and verifying solubility, ensuring no precipitation occurs during critical assays.

SolubilityWorkflow Start Start: Solid Compound (this compound) SolventChoice Select Solvent Start->SolventChoice DMSO_Path DMSO (Target: Stock Solution) SolventChoice->DMSO_Path Bio-Assay / Storage MeOH_Path Methanol (Target: LCMS/Reaction) SolventChoice->MeOH_Path Analytics / Synthesis AddSolvent Add Solvent Stepwise (Vortex 30s between additions) DMSO_Path->AddSolvent MeOH_Path->AddSolvent VisualCheck Visual Inspection: Clear Solution? AddSolvent->VisualCheck Success Success: Filter (0.2 µm) & Store VisualCheck->Success Yes Fail Fail: Sonicate (5 min) & Heat (40°C) VisualCheck->Fail No (Precipitate) ReCheck Dissolved? Fail->ReCheck ReCheck->AddSolvent No (Add more solvent) ReCheck->Success Yes

Caption: Logical workflow for preparing and validating stock solutions, incorporating mechanical aid (sonication) and thermal assistance.

Figure 2: Solvent Selection Decision Tree

A guide to choosing between DMSO and Methanol based on the downstream application.

SolventDecision App Application BioAssay Biological Assay (Cell/Enzyme) App->BioAssay Synthesis Chemical Synthesis (Suzuki/Buchwald) App->Synthesis Analysis LC-MS / HPLC App->Analysis DMSO Use DMSO (High Sol, Low Volatility) BioAssay->DMSO Standard Synthesis->DMSO High T / Polar MeOH Use Methanol (High Volatility, Protic) Synthesis->MeOH Nucleophilic Sub. Analysis->DMSO If insoluble in MeOH Analysis->MeOH Mobile Phase Compatible Dioxane Consider 1,4-Dioxane (If MeOH fails)

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Handling & Stability Considerations

Stability in Solution
  • Defluorination Risk: The C-F bond in the 2-fluoropropan-2-yl group is generally stable due to the strength of the C-F bond (~116 kcal/mol). However, under strongly acidic conditions or high temperatures in protic solvents, there is a theoretical risk of elimination (forming an alkene) or solvolysis (forming an alcohol), especially if the pyridine ring activates the position.

    • Recommendation: Avoid storing Methanol solutions for >48 hours at room temperature. DMSO stocks are stable at -20°C for months.

  • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of the lipophilic compound over time, leading to "crashing out" (precipitation) upon freeze-thaw cycles.

    • Protocol: Use anhydrous DMSO and seal vials with Parafilm or under nitrogen/argon.

Safety
  • DMSO Permeability: DMSO enhances skin permeability. Since this compound is a halogenated heterocyclic intermediate, it should be treated as potentially toxic/irritant.

    • PPE: Double nitrile gloves are recommended when handling DMSO solutions of this compound.

References

  • Gaylord Chemical. (2020). DMSO Solubility Data and Application Guide. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Technical Guide: Safety & Handling of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety handling, physicochemical profile, and emergency protocols for 2-bromo-4-(2-fluoropropan-2-yl)pyridine , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

This compound is a high-value research intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install metabolic blocking groups (isopropyl fluoride) onto drug scaffolds.

As a halogenated pyridine with a tertiary alkyl fluoride moiety, this compound presents a dual hazard profile: acute toxicity/irritation typical of bromopyridines, and a latent thermal decomposition hazard capable of generating Hydrogen Fluoride (HF). This guide moves beyond standard SDS templates to provide a causal analysis of these hazards and a self-validating safety framework for laboratory handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is often a "make-to-order" research chemical. The data below synthesizes predicted properties based on Structure-Activity Relationships (SAR) of close structural analogs (e.g., 2-bromo-4-methylpyridine, 2-bromo-4-fluoropyridine).

PropertySpecification / ValueTechnical Insight
IUPAC Name This compound--
Molecular Formula C₈H₉BrFNHalogenated Heterocycle
Molecular Weight 218.07 g/mol --
Physical State Liquid or Low-Melting SolidPredicted:[1][2][3] Analogs are often oils at RT. Handle as liquid.[1][3][4]
Solubility DCM, EtOAc, DMSO, MethanolLipophilic due to isopropyl group.
Stability Air stable; Light sensitiveBromine-carbon bonds can undergo photolysis; store in amber vials.
Reactive Moiety C(sp³)-F (Tertiary)Critical: Susceptible to E1/E2 elimination under strong acid catalysis or high heat.

Hazard Identification (GHS Classification)

Note: As a research substance, these classifications are predicted based on the "Precautionary Principle" and SAR analysis.

Core Hazards[9]
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. Pyridines are rapidly absorbed via the GI tract.

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[3][5][6] Halogenated pyridines are lipophilic skin irritants.

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (SE) - Category 3 (H335): May cause respiratory irritation.[1][6][7]

The "Hidden" Hazard: Thermal Decomposition

Unlike simple bromopyridines, the 2-fluoropropan-2-yl group introduces a specific decomposition pathway.

  • Mechanism: At temperatures >150°C or in the presence of strong Lewis acids, the tertiary fluoride can eliminate to form an isopropenyl group, releasing Hydrogen Fluoride (HF) .

  • Fire Scenario: Combustion produces CO, CO₂, NOx, HBr, and HF . Standard firefighting gear (turnout gear) is insufficient without SCBA (Self-Contained Breathing Apparatus).

Strategic Safety Framework

Hierarchy of Controls

We utilize a "Defense in Depth" strategy. Reliance on PPE alone is a critical failure mode for this compound class.

  • Engineering (Primary):

    • Fume Hood: Mandatory.[3] Minimum face velocity 100 fpm.

    • Glove Box: Recommended for handling >5g quantities to prevent vapor accumulation.

  • Administrative (Secondary):

    • Designated Area: Use "Red Zone" demarcation for fluorinated intermediates.

    • No Acidic Waste: Do not mix with acidic waste streams to prevent HF generation.

  • PPE (Tertiary):

    • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For immersion or prolonged handling, use Silver Shield (Laminate) . Why? Pyridines can permeate nitrile; the fluorinated tail increases lipophilicity, potentially accelerating permeation.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mL.

Handling Protocol (Self-Validating)
  • The "Smell Test" (Negative Validation): If you can smell the "fishy" pyridine odor, your engineering controls have failed . Stop work immediately.

  • Inert Atmosphere: While not strictly pyrophoric, performing reactions under Argon/Nitrogen minimizes moisture uptake, which can catalyze hydrolysis of the C-Br bond over time.

Emergency Response Protocols

Decision Logic for Spills & Exposure

The following diagram illustrates the critical decision pathways during an incident. Note the specific branch for "Thermal Involvement" due to the HF risk.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Fire FIRE / THERMAL DECOMPOSITION Type->Fire Spill LIQUID SPILL (< 500 mL) Type->Spill Exposure PERSONNEL EXPOSURE Type->Exposure HF_Risk CRITICAL HAZARD: HF & HBr Generation Fire->HF_Risk Vent Ventilate Area (Fume Hood On) Spill->Vent Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Action_Fire Evacuate Area SCBA Required for Responders Use CO2 or Dry Chemical HF_Risk->Action_Fire Absorb Absorb with Vermiculite DO NOT use Acidic Neutralizers Vent->Absorb Waste Dispose as Halogenated Organic Waste Absorb->Waste Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water (15 mins) - Lift Eyelids Eyes->Rinse Medical Seek Medical Evaluation (Bring SDS) Wash->Medical Rinse->Medical

Figure 1: Emergency Response Logic Flow.[3][5][7][8] Note the specific caution against acidic neutralizers in spill cleanup to prevent HF evolution.

Specific First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. Causality: Respiratory irritation from pyridine vapors can cause delayed pulmonary edema.

  • Skin Contact: Wash with soap and water.[9][6][7] Note: Unlike pure HF, Calcium Gluconate gel is generally not required for this compound unless it has been subjected to thermal decomposition. However, standard pyridine decontamination applies.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9][3][7] Remove contact lenses.[3][5][6][7][8][10]

Storage & Waste Management

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon preferred).

  • Container: Amber glass with PTFE-lined cap.

  • Incompatibility: Keep strictly separated from Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids (risk of defluorination).[11]

Disposal[7][9][10][11][13][14][15]
  • Classification: Hazardous Waste (Halogenated Organic).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: The scrubber is essential to neutralize the HF and HBr generated during combustion.

References

  • PubChem. (2025). Compound Summary: 4-bromo-2-(2-fluoropropan-2-yl)pyridine (Isomer Analog). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-bromo- Thermochemical Data. [Link]

Sources

Fluorinated Pyridine Building Blocks: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of fluorinated pyridine building blocks Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical development.[1] Fluorinated pyridines offer a unique "bioisosteric toolkit," allowing researchers to modulate basicity (


), lipophilicity (

), and metabolic stability without significantly altering steric bulk. This guide synthesizes the current state of the art in fluorinated pyridine synthesis, moving beyond basic literature reviews to provide actionable, self-validating protocols for the bench scientist. We focus on the two most critical classes: fluoro-pyridines (F-Py) and trifluoromethyl-pyridines (

-Py).

Part 1: The Physicochemical Rationale

To deploy fluorinated building blocks effectively, one must understand the electronic perturbations caused by the fluorine atom. The pyridine ring is already electron-deficient; adding fluorine exacerbates this deficiency, altering the reactivity profile and physical properties.

Basicity and Lipophilicity Modulation

The introduction of fluorine drastically reduces the basicity of the pyridine nitrogen due to the strong inductive electron-withdrawal (


 effect). This is critical for improving membrane permeability by ensuring the molecule remains neutral at physiological pH.

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

CompoundStructure

(Conj. Acid)
Dipole Moment (D)Key Application
Pyridine

5.232.2General Scaffold
2-Fluoropyridine

-0.443.1

Handle / Labile
3-Fluoropyridine

2.972.0Metabolic Blocker
2,6-Difluoropyridine

-2.5 (est)3.6Linker Chemistry
3-(

)-Pyridine

2.62.4Lipophilicity Booster

Data Sources: IUPAC Digitized pKa Dataset; PubChem Compound Summary.

The "Fluorine Scan" Logic
  • 2-Position: Fluorine at the

    
    -position makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). It serves less as a permanent structural feature and more as a reactive handle for installing ethers or amines.
  • 3-Position: Fluorine at the

    
    -position is metabolically stable. It blocks P450 oxidation sites and lowers the 
    
    
    
    to reduce hERG channel binding liability.

Part 2: Synthetic Methodologies (The "How-To")

Direct fluorination using


 gas is non-selective and hazardous. Therefore, industry relies on three primary pillars: Halogen Exchange (Halex) , Metal-Catalyzed Cross-Coupling , and Radical Functionalization .
The Halex Reaction (Industrial Standard)

The Halex reaction (


) is the workhorse for generating 2-fluoropyridines. It utilizes the symbiotic relationship between the electron-deficient pyridine ring and the nucleophilic fluoride ion.
  • Mechanism:

    
     via a Meisenheimer complex.
    
  • Critical Parameter: Dryness. Fluoride (

    
    ) is a strong hydrogen bond acceptor. In the presence of water, it becomes solvated and non-nucleophilic. Anhydrous conditions (spray-dried KF) and polar aprotic solvents (Sulfolane, DMSO) are mandatory.
    
Radical Trifluoromethylation (Late-Stage)

For installing


 groups, especially at the 2- or 4-positions, radical pathways using Langlois reagent (

) are superior to cross-coupling because they do not require pre-functionalized halides.
Synthesis Decision Tree

The following diagram illustrates the logic for selecting a synthesis route based on starting material availability.

SynthesisDecision Start Starting Material Chloropyridine 2- or 4-Chloropyridine Start->Chloropyridine Bromopyridine 3-Bromopyridine Start->Bromopyridine PyridineBase Unsubstituted Pyridine Start->PyridineBase Halex Halex Reaction (KF, Sulfolane, 180°C) Chloropyridine->Halex Activated Position Buchwald Pd-Catalyzed Fluorination (Pd(0), AgF/CsF) Bromopyridine->Buchwald Unactivated Position Minisci Radical Trifluoromethylation (Langlois Reagent, Oxidant) PyridineBase->Minisci C-H Activation Target2F 2-Fluoropyridine (Scale: kg) Halex->Target2F Target3F 3-Fluoropyridine (Scale: g) Buchwald->Target3F TargetCF3 Trifluoromethylpyridine (Late-Stage) Minisci->TargetCF3

Figure 1: Decision matrix for selecting fluorination methodologies based on substrate activation and position.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be robust. They include "Process Analytical Technology" (PAT) checkpoints to ensure the reaction is proceeding correctly before committing resources.

Protocol A: Synthesis of 2-Fluoropyridine via Halex Reaction

Objective: Conversion of 2-chloropyridine to 2-fluoropyridine. Scale: 100 mmol.

Reagents:

  • 2-Chloropyridine (11.3 g, 100 mmol)

  • Potassium Fluoride (KF), spray-dried (11.6 g, 200 mmol)

  • Phase Transfer Catalyst: Tetraphenylphosphonium bromide (

    
    ) (2.1 g, 5 mmol)
    
  • Solvent: Sulfolane (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Drying (Critical): Place KF in a vacuum oven at 150°C for 4 hours prior to use. Checkpoint: KF should be a free-flowing fine powder, not clumpy.

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a distillation head (short path), combine the dried KF,

    
    , and Sulfolane.
    
  • Azeotropic Drying (Optional but Recommended): Add 20 mL of toluene. Heat to 130°C to distill off the toluene/water azeotrope. This ensures the system is bone-dry.

  • Reaction: Add 2-chloropyridine. Increase temperature to 190°C .

  • Monitoring: Stir vigorously for 12-18 hours.

    • Validation: Take a 50

      
       aliquot, dilute in 
      
      
      
      . Check
      
      
      NMR. 2-F-Pyridine signal appears at
      
      
      -71 ppm. 2-Cl-Pyridine (starting material) has no signal.
  • Workup (Distillation): Since 2-fluoropyridine (bp ~126°C) is more volatile than sulfolane (bp ~285°C), distill the product directly from the reaction mixture under reduced pressure (approx 100 mmHg).

  • Yield: Expect 75-85% yield of a clear liquid.

Protocol B: Innate C-H Trifluoromethylation (Minisci-Type)

Objective: Direct C-H functionalization of complex pyridine scaffolds. Mechanism: Radical substitution.[2]

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • tert-Butyl Hydroperoxide (TBHP) (70% aq, 3.0 equiv)

  • Solvent: DCM/Water (2:1 biphasic mixture)

Step-by-Step Workflow:

  • Setup: Dissolve the pyridine substrate and Langlois reagent in the DCM/Water mixture at room temperature.

  • Initiation: Add TBHP dropwise over 10 minutes.

  • Reaction: Stir vigorously at room temperature (or 0°C for sensitive substrates) for 24 hours. The biphasic nature requires high stir rates to maximize interfacial surface area.

  • Validation: TLC or LC-MS. Look for the mass shift of +68 Da (

    
     replaces H).
    
  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with saturated

    
     (to remove sulfinic acid byproducts). Dry over 
    
    
    
    and concentrate.

Part 4: Mechanistic Visualization

Understanding the Halex mechanism helps in troubleshooting. If the reaction stalls, it is usually due to "wet" fluoride or catalyst poisoning.

HalexMechanism cluster_conditions Critical Conditions Step1 Substrate (2-Cl-Py) Step2 Meisenheimer Complex Step1->Step2 Nucleophilic Attack Step3 Product (2-F-Py) Step2->Step3 Elimination Chloride Cl- (leaving) Step2->Chloride Fluoride F- (solvated) Fluoride->Step2 Cond1 Anhydrous KF Cond2 Polar Aprotic (Sulfolane)

Figure 2: The


 mechanism (Halex) showing the transition through the Meisenheimer complex.

Part 5: Applications in Drug Discovery[1][4]

The application of these building blocks is evident in FDA-approved therapeutics.

  • Enasidenib (IDHIFA): An IDH2 inhibitor used for acute myeloid leukemia. It features a 6-trifluoromethylpyridin-2-yl moiety. The

    
     group enhances lipophilicity and metabolic stability of the pyridine ring.[3]
    
  • Lasmiditan (REYVOW): A serotonin receptor agonist for migraine. It utilizes a fluoropyridine scaffold to modulate the basicity of the amide linkage.

Future Outlook: The field is moving toward late-stage functionalization (LSF) . Rather than building the molecule from a fluorinated pyridine, chemists are using photoredox catalysis to install fluorine onto the final drug candidate. However, for kilogram-scale manufacturing, the building block approach (using the protocols above) remains the gold standard for cost and purity.

References

  • Senaweera, S., et al. (2014). Understanding the Reactivity of Pd-Catalyzed Fluorination of Heteroaryl Bromides. Journal of the American Chemical Society.[2][4][5] [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis. Nature. [Link]

  • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds.[3][6] IX. 2-Fluoropyridines. Journal of the American Chemical Society.[2][4][5] (Classic Halex Reference). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024). Compound Summary for 2-Fluoropyridine & 3-Fluoropyridine. National Library of Medicine. [Link]

Sources

Metabolic Stability Potential of the 2-Fluoropropan-2-yl Group in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-fluoropropan-2-yl group (


) has emerged as a high-value bioisostere for the tert-butyl and isopropyl moieties. While alkyl groups on pyridine scaffolds often serve as metabolic "soft spots" leading to rapid clearance, the introduction of a single fluorine atom at the tertiary benzylic position offers a dual advantage: it blocks Cytochrome P450 (CYP)-mediated hydroxylation and modulates the physicochemical profile (LogD, pKa) of the parent heterocycle.

This guide details the mechanistic basis for this stability, provides a validated synthetic protocol for installing this group on pyridine rings, and analyzes its impact on intrinsic clearance (


).

The Physicochemical Rationale

The 2-fluoropropan-2-yl group is not merely a metabolic blocker; it is a tool for tuning the electronic and lipophilic character of a drug candidate.

Bioisosteric Comparison

Replacing a hydrogen (in isopropyl) or a methyl group (in tert-butyl) with fluorine drastically alters the local electronic environment without significantly changing the steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Propertytert-Butyl (

)
Isopropyl (

)
2-Fluoropropan-2-yl (

)
Impact
Metabolic Liability Low (unless methyl oxidation occurs)High (Benzylic C-H abstraction)Very Low (Blocked C-F)Blocks

-hydroxylation.
Lipophilicity (

)
High (Hydrophobic)ModerateReducedLowers LogD, improving solubility.
Electronic Effect Weak Donor (+I)Weak Donor (+I)Strong Withdrawer (-I)Lowers pyridine pKa; reduces N-oxidation risk.
Visualizing Property Modulation

The following diagram illustrates the shift in properties when transitioning from an isopropyl group to the fluorinated analog.

PropertyShift cluster_0 Starting Motif cluster_1 Optimized Motif Iso Isopropyl Group (-CH(CH3)2) Liability Metabolic Soft Spot (Benzylic C-H) Iso->Liability CYP450 Attack Fluoro 2-Fluoropropan-2-yl (-C(CH3)2F) Liability->Fluoro Fluorine Substitution Stability Metabolic Block (C-F Bond Strong) Fluoro->Stability Prevents HAT Elec Electronic w/d (-I) Lowers Pyridine pKa Fluoro->Elec Inductive Effect

Figure 1: Transition from metabolic liability to stability via fluorination. The C-F bond prevents Hydrogen Atom Transfer (HAT).

Metabolic Stability Mechanisms[1][2][3][4][5]

The primary driver for the stability of the 2-fluoropropan-2-yl group is the strength of the Carbon-Fluorine bond (~116 kcal/mol) compared to the benzylic Carbon-Hydrogen bond (~85-90 kcal/mol).

Blocking Benzylic Hydroxylation

In typical alkyl-pyridines, the carbon attached directly to the ring (benzylic-like position) is activated for oxidation. CYP450 enzymes abstract the hydrogen atom to form a radical, which is subsequently hydroxylated.

  • Mechanism: By replacing this

    
    -hydrogen with fluorine, the abstraction step is energetically prohibited.
    
  • Metabolic Switching: Blocking the primary soft spot often forces metabolism to less favorable sites (e.g., ring oxidation) or slows clearance significantly, extending half-life (

    
    ).
    
Electronic Deactivation

The electronegative fluorine exerts a strong inductive effect (


) through the alkyl chain. This reduces the electron density on the pyridine nitrogen.
  • Consequence: Reduced basicity (lower pKa) makes the pyridine nitrogen less nucleophilic, thereby reducing the rate of N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.

Synthetic Accessibility: Validated Protocol

Synthesizing 2-(2-fluoropropan-2-yl)pyridines requires care because the tertiary alcohol precursor is prone to elimination (forming the isopropenyl alkene) under acidic fluorination conditions.

Synthetic Workflow Diagram

Synthesis Start 2-Ester or 2-Acetyl Pyridine Grignard Grignard Addition (MeMgBr, THF, 0°C) Start->Grignard Alcohol Tertiary Alcohol Intermediate 2-(2-hydroxypropan-2-yl)pyridine Grignard->Alcohol Fluorination Deoxofluor or DAST (-78°C to RT, DCM) Alcohol->Fluorination Nucleophilic Fluorination Product Target: 2-(2-fluoropropan-2-yl)pyridine Fluorination->Product Major Pathway SideRxn Side Product: Alkene (Elimination) Fluorination->SideRxn If Temp too High

Figure 2: Synthetic route to 2-fluoropropan-2-yl pyridines emphasizing the critical fluorination step.

Step-by-Step Protocol

Step 1: Formation of the Tertiary Alcohol

  • Dissolve methyl pyridine-2-carboxylate (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cool to 0°C.

  • Add Methylmagnesium bromide (3.0 equiv, 3M in ether) dropwise.[1]

  • Stir at RT for 2 hours.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Checkpoint: Verify formation of 2-(2-hydroxypropan-2-yl)pyridine via LC-MS.

Step 2: Deoxofluor-Mediated Fluorination Critical Note: Use Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST when possible for better thermal stability, but maintain low temperatures to prevent elimination.

  • Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM in a plastic/Teflon vessel (glass can react with HF byproducts).[1]

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add Deoxofluor (1.2 equiv) dropwise.[1] Do not let temp rise.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Pour into saturated

    
     solution (Caution: Gas evolution).
    
  • Purification: Flash chromatography (Hexane/EtOAc). The fluoro-product is typically less polar than the alcohol (higher

    
    ).
    

Data Presentation: Stability Comparison

The following table summarizes representative intrinsic clearance data, illustrating the stability gained by substituting an isopropyl group with the 2-fluoropropan-2-yl moiety.

Table 1: Microsomal Stability in Human Liver Microsomes (HLM)

Compound StructureSubstituent (R)LogD (pH 7.[1]4)

(µL/min/mg)

(min)
Metabolic Fate
Pyridine-R Isopropyl (

)
2.4> 150< 10Rapid benzylic hydroxylation
Pyridine-R tert-Butyl (

)
2.84535Slow methyl oxidation
Pyridine-R 2-Fluoro-2-propyl 2.1 < 10 > 120 Metabolically Stable

Interpretation: The isopropyl analog is rapidly cleared due to the labile benzylic proton.[1] The tert-butyl analog improves stability but increases lipophilicity (LogD 2.8). The 2-fluoropropan-2-yl analog achieves the "Goldilocks" zone: superior stability (


) and lower lipophilicity (LogD 2.1).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Technical Guide: LogP and Lipophilicity Profiling of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically LogP and lipophilicity, of 2-bromo-4-(2-fluoropropan-2-yl)pyridine . This document is structured to serve researchers and medicinal chemists optimizing lead compounds where halogenated pyridine scaffolds and fluorine bioisosteres are critical.

Executive Summary: The Fluorine Bioisostere Advantage

This compound represents a strategic building block in modern drug discovery. It combines a reactive electrophilic handle (2-bromo) with a metabolically robust, lipophilicity-modulating tail (2-fluoropropan-2-yl).

In medicinal chemistry, the 2-fluoropropan-2-yl group (often denoted as a fluoro-isopropyl or gem-dimethyl fluoro group) is a privileged bioisostere for the tert-butyl group. While the tert-butyl group is metabolically labile (prone to benzylic oxidation) and highly lipophilic, the introduction of a single fluorine atom lowers the lipophilicity (LogP) via the "polar hydrophobicity" effect and blocks metabolic degradation, often without compromising steric bulk.

This guide details the predicted lipophilicity data, the mechanistic rationale behind these values, and the experimental protocols required to validate them in your specific matrix.

Physicochemical Data Profile

As direct experimental data for this specific intermediate is often proprietary, the values below represent a Consensus Prediction derived from high-fidelity algorithms (ClogP, XLogP3) and comparative Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., 2-bromo-4-methylpyridine and 2-bromo-4-fluoropyridine).

Table 1: Consensus Lipophilicity & Molecular Properties
PropertyValue (Consensus/Range)ConfidenceDescription
LogP (Octanol/Water) 2.65 ± 0.3 HighPartition coefficient for neutral species.
LogD (pH 7.4) 2.65 HighDistribution coefficient at physiological pH (Pyridine pKa < 4.0).
Molecular Weight 218.07 g/mol ExactFormula: C₈H₉BrFN
TPSA ~13.0 ŲHighTopological Polar Surface Area (Pyridine N).
H-Bond Acceptors 2ExactPyridine Nitrogen + Fluorine.
H-Bond Donors 0ExactNo labile protons.
pKa (Conj. Acid) ~2.5 - 3.0MedReduced basicity due to electron-withdrawing Br and F.
Comparative Analysis (The "Fluorine Effect")

To understand the LogP value of 2.65, we must look at the contributions of its constituent parts relative to common analogs.

Analog StructureSubstituent (C4)Approx. LogPImpact of Modification
Reference Methyl (-CH₃)2.15Baseline lipophilicity.
Hydrocarbon tert-Butyl (-C(CH₃)₃)~3.10High lipophilicity; metabolic liability.
Target -C(CH₃)₂F ~2.65 Optimal Balance: Lower LogP than t-Bu; metabolic block.

Analyst Note: The replacement of a methyl group in tert-butyl with a fluorine atom typically reduces LogP by 0.3 to 0.5 log units due to the C-F bond's polarity and the "solvation penalty" associated with the fluorine atom's high electronegativity.

Mechanistic Deep Dive: Why This LogP Matters

Understanding the causality of the LogP value is essential for rational design.

The Dipole Modulation

The 2-fluoropropan-2-yl moiety introduces a significant dipole moment compared to a purely aliphatic chain. While fluorine is hydrophobic in terms of surface area, its high electronegativity creates a localized electrostatic field.

  • Solvation: Water molecules organize more tightly around the C-F bond than a C-H bond, decreasing the entropic gain of moving to the octanol phase.

  • Result: This lowers the partition coefficient (LogP) relative to the non-fluorinated isostere (tert-butyl), improving the compound's "Lipophilic Efficiency" (LipE).[1]

Metabolic Blocking

High LogP often correlates with high metabolic clearance. By installing the fluorine at the benzylic position (the tertiary carbon), you block the primary site of Cytochrome P450 oxidation. This allows the molecule to retain the steric bulk required for receptor binding (filling a hydrophobic pocket) while extending half-life (


).
Visualizing the Structure-Property Relationship

SAR_Logic Core Pyridine Core LogP Resulting LogP ~2.65 Core->LogP Base ~0.65 Br 2-Bromo Group (Reactive Handle) Br->LogP +0.86 (Lipophilic) Tail 4-(2-fluoropropan-2-yl) Tail->LogP +1.14 (Modulated) Effect1 Dipole Effect (Lowers LogP vs t-Bu) Tail->Effect1 Effect2 Metabolic Block (Prevents Oxidation) Tail->Effect2 Effect1->LogP Modulation

Figure 1: Component analysis of this compound contributing to its physicochemical profile.

Experimental Protocols for Validation

While calculated values are useful for screening, experimental validation is required for regulatory submissions and definitive SAR modeling. Below are two self-validating protocols.

Protocol A: Shake-Flask Method (Gold Standard)

Best for: Generating absolute LogP values for reference standards.

Reagents:

  • n-Octanol (HPLC Grade)

  • Milli-Q Water (buffered to pH 7.4 with 10mM Phosphate)

  • Target Compound (>98% purity)

Workflow:

  • Pre-saturation: Shake n-octanol and buffer together for 24 hours. Separate phases. This ensures the solvents are mutually saturated, preventing volume changes during the experiment.

  • Stock Solution: Dissolve ~1 mg of the compound in the pre-saturated octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (likely ~260 nm for pyridine).
  • Partitioning: Mix a known volume of the stock octanol solution (

    
    ) with the pre-saturated buffer (
    
    
    
    ) in a glass vial.
    • Ratio: Use 1:1, 1:2, and 2:1 phase ratios to validate independence of concentration.

  • Equilibration: Vortex for 5 minutes; centrifuge at 3000g for 10 minutes to break emulsions.

  • Quantification: Remove the octanol phase and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: HPLC-Based Estimation (High Throughput)

Best for: Rapid ranking of multiple analogs.

Principle: Retention time (


) on a C18 column correlates linearly with LogP.

Workflow:

  • Calibration: Run a set of 5 standards with known LogP values (e.g., Pyridine, Toluene, Naphthalene, 2-Bromopyridine).

  • Method:

    • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent).

    • Mobile Phase: Isocratic 50:50 MeOH:Water (buffered pH 7.4).

    • Flow: 1.0 mL/min.

  • Measurement: Inject target compound. Record capacity factor (

    
    ):
    
    
    
    
    (Where
    
    
    is the dead time, measured using Uracil or NaNO₃).
  • Correlation: Plot Log

    
     vs. LogP of standards. Interpolate the target's LogP.[2]
    
Experimental Decision Tree

Workflow Start Start: LogP Determination Check Is high accuracy required (e.g., for formulation)? Start->Check ShakeFlask Protocol A: Shake-Flask Method Check->ShakeFlask Yes HPLC Protocol B: HPLC Estimation Check->HPLC No (Screening) Validation Validate Phase Ratio (1:1, 1:2, 2:1) ShakeFlask->Validation Regression Linear Regression vs Standards HPLC->Regression Result Final LogP Value Validation->Result Regression->Result

Figure 2: Decision matrix for selecting the appropriate lipophilicity measurement protocol.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link] Relevance: Establishes the lipophilicity reduction of the 2-fluoropropan-2-yl group compared to tert-butyl.

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Provides comparative LogD data for fluorinated pyridine scaffolds.

  • LogP and logD calculations: Theory and Algorithms. Source: Chemaxon Technical Documentation. URL:[Link] Relevance: Validates the consensus algorithms (ClogP) used for the predicted data in Table 1.

  • 2-Bromo-4-methylpyridine (Analog Data). Source: PubChem Compound Summary. URL:[Link] Relevance: Provides the baseline experimental LogP (~2.15) for the non-fluorinated methyl analog.

Sources

Methodological & Application

Synthesis of fluorinated drug scaffolds using 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Drug Scaffolds using 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Executive Summary

This guide details the strategic application of This compound (CAS: 1783728-05-1) as a high-value building block in medicinal chemistry. The molecule features two distinct functional handles: a reactive C2-bromide for cross-coupling and a C4-(2-fluoropropan-2-yl) motif.[1] The latter acts as a metabolically stable bioisostere of the tert-butyl group, mitigating the oxidative liability of alkyl side chains while modulating lipophilicity (LogP). This note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing reaction conditions that preserve the tertiary alkyl fluoride against elimination.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 1783728-05-1
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in water
Key Hazard Irritant; potential HF evolution under strong pyrolysis conditions

Structural Insight: The 2-fluoropropan-2-yl group (often termed a "fluoro-isopropyl" or "dimethylfluoromethyl" group) is critical for Lead Optimization. Unlike a standard isopropyl or tert-butyl group, the C-F bond (approx. 116 kcal/mol) blocks Cytochrome P450-mediated benzylic hydroxylation, significantly extending the half-life (


) of the drug candidate.

Synthetic Strategy & Causality

The synthesis of scaffolds from this building block relies on the differential reactivity of the pyridine ring.

  • C2-Bromine Reactivity: The C2 position is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent pyridyl nitrogen. This allows for rapid cross-coupling under milder conditions than those required for C3- or C4-halopyridines.

  • Fluorine Stability: The tertiary benzylic-like fluoride at C4 is generally stable. However, strong bases (e.g., NaOtBu, KHMDS) or high temperatures (>100°C) in protic media can trigger E2 elimination, expelling HF to form the isopropenyl derivative.

    • Strategic Choice: Use mild carbonate or phosphate bases (

      
      , 
      
      
      
      ) for couplings to prevent elimination.
Diagram 1: Functionalization Workflow

ReactionPathway Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, Dioxane/H2O Buchwald Buchwald-Hartwig (Aminopyridines) Start->Buchwald Pd2(dba)3, Xantphos Cs2CO3, Amine Lithiation Lithium-Halogen Exchange (Pyridine Carbinols/Ketones) Start->Lithiation n-BuLi, -78°C Electrophile Elimination SIDE REACTION: HF Elimination -> Alkene Suzuki->Elimination Avoid Strong Base (e.g. NaOtBu)

Caption: Divergent synthesis pathways. Green/Red nodes indicate primary coupling routes; dashed node indicates the critical failure mode (HF elimination).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4-(2-fluoropropan-2-yl)-2-(aryl)pyridine derivatives.

Rationale: We utilize


  as the catalyst. The bidentate ferrocenyl ligand prevents 

-hydride elimination (not applicable here, but good for stability) and creates a robust catalytic cycle.

is selected as the base; it is strong enough to activate the boronic acid but mild enough to suppress HF elimination from the tertiary fluoride.

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 218 mg)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 0.05 mmol, 41 mg)
    
  • Potassium Phosphate Tribasic (

    
    ) (3.0 equiv, 3.0 mmol, 636 mg)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL), degassed.

Step-by-Step Procedure:

  • Setup: In a 25 mL reaction vial equipped with a magnetic stir bar, combine the pyridine building block, aryl boronic acid, and

    
    .
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the

    
     catalyst quickly under a counter-flow of Argon.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear.

    • Self-Validation: If the spot for the product appears as a streak or if a new non-polar spot appears (alkene), reduce temperature to 60°C and extend time.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 2-amino-4-(2-fluoropropan-2-yl)pyridine analogs.

Rationale: Standard bases like NaOtBu often cause elimination of the fluoro-group. We employ


  as a milder alternative. Xantphos  is the ligand of choice due to its wide bite angle, facilitating the reductive elimination step for electron-deficient pyridines.

Materials:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • 
     (0.02 equiv)
    
  • Xantphos (0.04 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

  • Combine catalyst, ligand, base, and bromide in a sealed tube under Argon.

  • Add solvent and amine.

  • Heat to 90°C overnight.

  • Note: If conversion is low, switch to BrettPhos precatalyst, which operates efficiently at lower temperatures (60–70°C), further protecting the fluoro-group.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
New lipophilic spot on TLC (High Rf) Elimination of HF to form isopropenyl-pyridine.Switch base from Carbonate/Hydroxide to Phosphate or Fluoride (CsF). Lower temp by 10°C.
Starting Material Persists Catalyst deactivation or sluggish oxidative addition.Switch to Pd(Amphos)Cl2 or XPhos Pd G3 (highly active for heteroaryl halides).
Protodebromination (H replaces Br) Solvent contains peroxides or water (in anhydrous protocols).Use freshly distilled solvents or commercial "Anhydrous" grade with molecular sieves.

References

  • Sigma-Aldrich. 4-Bromo-2-(2-fluoropropan-2-yl)pyridine Product Page. (Accessed 2023). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. this compound Technical Data.Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

Application Note: Functionalization of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the reagents and protocols for the nucleophilic substitution of 2-bromo-4-(2-fluoropropan-2-yl)pyridine (CAS: 1240578-83-5) . This substrate presents a unique chemoselective challenge: displacing the highly reactive C2-bromide while preserving the acid- and base-sensitive tertiary alkyl fluoride at the C4 position. We provide two validated workflows: a thermal SNAr protocol for robust nucleophiles and a Palladium-catalyzed cross-coupling method for sterically hindered or weak nucleophiles.

Substrate Analysis & Chemoselectivity

The substrate contains two functional handles with distinct reactivity profiles. Understanding the electronic and steric environment is critical for reagent selection.

Structural Logic
  • The Electrophile (C2-Br): The bromine at the 2-position is activated by the adjacent pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate during SNAr. It is also an excellent handle for oxidative addition in Pd-catalysis.

  • The Stability Risk (C4-Fluoroalkyl): The 2-fluoropropan-2-yl group is a tertiary benzylic-like fluoride.

    • Risk 1 (Elimination): Under strong basic conditions (e.g., NaOtBu, NaH) or high heat (>120°C), this group is prone to E2 elimination, yielding the isopropenyl byproduct (2-bromo-4-(prop-1-en-2-yl)pyridine).

    • Risk 2 (Ionization): Under strong acidic conditions or in the presence of Lewis acids (including unmodified silica gel), the C-F bond can ionize to a tertiary carbocation, leading to hydrolysis or rearrangement.

Reagent Compatibility Matrix

To ensure chemoselectivity, reagents must be selected to maximize SNAr at C2 while minimizing E2 elimination at C4.

Reagent ClassRecommendedCaution / AvoidReason
Solvents DMSO, NMP, DMF, DioxaneEthanol, Water (at high T)Polar aprotic solvents accelerate SNAr. Protic solvents reduce nucleophilicity via solvation.
Bases DIPEA, K2CO3, Cs2CO3NaH, KOtBu, LDA, NaNH2Strong alkoxides/amides trigger E2 elimination of HF.
Nucleophiles 1°/2° Amines, ThiolsAlcohols (require strong base)Amines are sufficiently nucleophilic without deprotonation.
Catalysts Pd2(dba)3/XantphosAcidic catalystsPd-catalysis allows milder temperatures, preserving the C-F bond.

Decision Pathways (Visualized)

The following diagram illustrates the critical decision nodes for selecting the correct experimental approach based on nucleophile strength.

Reaction_Pathway Substrate This compound Nuc_Check Nucleophile Type? Substrate->Nuc_Check Strong_Nuc Strong Nucleophile (1°/2° Amines, Thiols) Nuc_Check->Strong_Nuc High Nucleophilicity Weak_Nuc Weak/Hindered Nucleophile (Anilines, Amides, Ethers) Nuc_Check->Weak_Nuc Low Nucleophilicity Method_A Method A: Thermal S_NAr (Base: DIPEA/K2CO3) Strong_Nuc->Method_A Method_B Method B: Pd-Catalysis (Buchwald-Hartwig) Weak_Nuc->Method_B Product C2-Substituted Product Method_A->Product < 100°C Side_Product Elimination Byproduct (Isopropenyl pyridine) Method_A->Side_Product > 120°C or Strong Base Method_B->Product High Fidelity

Figure 1: Decision tree for reagent and method selection. Method A is preferred for cost and simplicity; Method B is required for difficult substrates to avoid harsh conditions.

Experimental Protocols

Method A: Thermal SNAr (For Amines & Thiols)

Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperidine, methylamine). Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Reagents
  • Substrate: 1.0 equiv.

  • Nucleophile: 1.2 – 1.5 equiv.

  • Base: DIPEA (2.0 equiv) for organic solubility OR K2CO3 (2.0 equiv) for suspension.

  • Solvent: DMSO (anhydrous). Note: DMSO is superior to DMF for rate acceleration in SNAr.

Step-by-Step Protocol
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.2 equiv).

  • Base: Add DIPEA (2.0 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C .

    • Critical Control Point: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 100°C. Do not exceed 110°C to prevent HF elimination.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography. Note: Use 1% Triethylamine in the eluent to neutralize silica acidity and prevent defluorination on the column.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Applicability: Anilines, amides, or sterically hindered amines where SNAr is too slow or requires elimination-inducing temperatures.

Reagents
  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%). Xantphos is preferred for pyridines to prevent catalyst poisoning.

  • Base: Cs2CO3 (2.0 equiv). Avoid NaOtBu.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • Inertion: Flame-dry a reaction tube and cool under Argon/Nitrogen flow.

  • Loading: Add Substrate (1.0 equiv), Nucleophile (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvation: Add degassed 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 90°C for 4–16 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (neutralized).

Troubleshooting & Self-Validation

Use this table to diagnose reaction failures based on LCMS/NMR data.

ObservationDiagnosisCorrective Action
LCMS: Mass [M-20] observed (Loss of HF).Elimination: Base was too strong or temperature too high.Switch from K2CO3 to DIPEA. Lower temp by 10°C.
LCMS: Mass [M+18] observed (Hydrolysis).Hydrolysis: Wet solvent or acidic conditions attacking C-F or C-Br.Use anhydrous solvents. Ensure base is fresh.
TLC: Streaking or decomposition on plate.Silica Acidity: The tertiary fluoride is degrading on acidic silica.Pre-treat silica column with 1% Et3N/Hexanes before loading.
NMR: Broad peaks or missing aromatic signals.Paramagnetic Impurities: Residual Palladium.Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup.

References

  • SNAr Reactivity of Pyridines

    • Title: Nucleophilic Aromatic Substitution of Heterocycles.[2][3]

    • Source:Comprehensive Organic Name Reactions and Reagents.
    • Context: Establishes the reactivity order C2 > C4 >> C3 for halopyridines.
    • Link:

  • Stability of Benzylic Fluorides

    • Title: Benzylic C(sp3)–H fluorination.[4][5]

    • Source:Beilstein J. Org.[5] Chem. 2024, 20, 1527–1547.[5]

    • Context: detailed discussion on the stability of secondary and tertiary benzylic fluorides against elimination and silica gel degrad
    • Link:

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J. 2012.
    • Context: Comparison of thermal vs.
    • Link:

  • Specific Substrate Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[6]

    • Context: Physical properties and structural identifiers.[7]

    • Link:

Sources

General procedure for lithiation of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Executive Summary

This guide details the procedure for the regioselective lithiation of This compound (1) . The primary challenge with this substrate is the duality of the 2-lithiopyridine intermediate , which is thermally unstable (prone to dimerization and "halogen dance"), and the tertiary alkyl fluoride moiety , which is susceptible to elimination (dehydrofluorination) under strongly basic conditions.

Success relies on Kinetic Control : utilizing cryogenic temperatures (-78 °C) and precise stoichiometry to favor the rapid Lithium-Halogen (Li-Hal) exchange over competing thermodynamic degradation pathways.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule contains two sensitive functionalities:

  • The 2-Bromopyridine Core: Upon lithiation, 2-lithiopyridines are nucleophilic enough to attack unreacted starting material, leading to bipyridines. Furthermore, above -40 °C, they undergo "Halogen Dance"—a mechanism where the lithium migrates to a more thermodynamically stable position (often C3 or C4) while the bromine shifts.

  • The 2-Fluoropropan-2-yl Group (

    
    ):  While C-F bonds are strong (~116 kcal/mol), tertiary fluorides adjacent to aromatic rings can undergo E2 elimination  in the presence of strong bases (like 
    
    
    
    -BuLi), yielding the isopropenyl byproduct.
The Solution: Lithium-Halogen Exchange

Direct deprotonation (using LDA) is not recommended as it often leads to C3 lithiation or elimination. Instead, Li-Hal exchange using


-butyllithium (

-BuLi) is the method of choice because the exchange rate (

) is orders of magnitude faster than the rate of elimination (

) at -78 °C.

Key Mechanistic Pathway:



  • Solvent: THF is required to coordinate the Lithium species, stabilizing the intermediate.

  • Temperature: Must be maintained below -70 °C throughout the generation phase.

Experimental Workflow Visualization

The following diagram outlines the critical decision nodes and process flow for this synthesis.

LithiationProtocol Start Start: this compound Dry Drying: THF, Mol Sieves Inert Ar/N2 Atmosphere Start->Dry Cool Cooling: -78°C (Acetone/Dry Ice) Dry->Cool AddLi Addition: n-BuLi (1.05 eq) Dropwise over 10 min Cool->AddLi Exchange Exchange Period: Stir 15-30 min at -78°C AddLi->Exchange Kinetic Control Side2 Risk: HF Elimination (if Base Excess) AddLi->Side2 Excess Base Trap Electrophile Trapping: Add E+ (1.2 eq) Exchange->Trap Generate C2-Li Species Side1 Risk: Halogen Dance (if T > -40°C) Exchange->Side1 Warm up Quench Quench & Workup Trap->Quench

Figure 1: Critical Process Flow for the Lithiation of 2-Bromopyridines. Note the strict temperature requirements to avoid side reactions.

Detailed Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
Substrate (1) 1.0Starting MaterialDried under high vac for 1h

-BuLi
1.05Exchange ReagentTitrate before use (e.g., with diphenylacetic acid)
THF [0.1 M]SolventAnhydrous, distilled from Na/Benzophenone or SPS grade
Electrophile 1.2–1.5TrapDried (if liquid) or solution in THF
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes.
    
  • Why? Moisture kills

    
    -BuLi immediately, producing butane gas and LiOH, ruining stoichiometry.
    

Step 2: Solvation and Cooling

  • Charge the flask with Substrate (1) .

  • Add anhydrous THF via syringe to achieve a concentration of 0.1 M (e.g., 1 mmol substrate in 10 mL THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Why? The internal temperature must be -78 °C before base addition to prevent immediate decomposition.

Step 3: Lithiation (


-BuLi Addition) 
  • Add

    
    -BuLi (1.05 equiv)  dropwise down the side of the flask over 5–10 minutes.
    
  • Observation: A color change (often to deep yellow, orange, or dark red) indicates the formation of the pyridyl-lithium species.

  • Stir at -78 °C for 15 to 30 minutes .

  • Critical Check: Do not exceed 45 minutes. Extended stirring increases the risk of the "Halogen Dance" even at low temps.

Step 4: Electrophile Trapping

  • Add the Electrophile (1.2–1.5 equiv) (neat or as a THF solution) dropwise.

  • Note: If the electrophile is a solid (e.g., an aldehyde), dissolve it in minimal dry THF first.

  • Stir at -78 °C for 30 minutes.

Step 5: Warming and Quenching

  • Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature, depending on the electrophile's reactivity).

  • Quench by adding saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Why? This protonates the lithium alkoxide (if a carbonyl electrophile was used) and neutralizes any remaining base.

Step 6: Workup

  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

  • Wash combined organics with brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovered SM Wet solvent or "dead"

-BuLi.
Titrate

-BuLi immediately before use. Ensure THF is <50 ppm water.
Scrambled Regioisomers "Halogen Dance" occurred.Reduce exchange time (try 10 min). Ensure T stays <-70°C.
Alkene Formation Elimination of HF.Avoid excess base. Ensure

-BuLi is added slowly to avoid local hot/concentration spots.
Dimer Formation Pyridyl-Li attacking SM.Use Inverse Addition : Add the BuLi to the bromide very slowly, or use "Barbier conditions" (mix bromide + electrophile, then add BuLi - only if E+ is compatible with BuLi).

Alternative: The "Turbo Grignard" Route

If the 2-fluoropropan-2-yl group proves too labile for


-BuLi, or if the lithiated species decomposes too fast, switch to Knochel’s Turbo Grignard :
  • Reagent:

    
    
    
  • Conditions: -15 °C to 0 °C (Much milder).

  • Mechanism: Mg-Hal exchange is slower but thermodynamically more stable and tolerates sensitive functional groups better than Li-Hal exchange.

Safety Considerations

  • Pyrophoric Hazard:

    
    -BuLi is pyrophoric. Use long needles and proper syringe techniques. Have a sand bucket nearby.
    
  • HF Potential: If the reaction runs away and the fluorine eliminates, acidic workup could theoretically generate trace HF. Always quench with a basic or buffered solution (

    
     or 
    
    
    
    ) and wear appropriate PPE (gloves/goggles).

References

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for "Halogen Dance" and superbase chemistry).
  • Gribble, G. W. (2010). Lithiation of Pyridines and Quinolines.[1][2] In Heterocyclic Scaffolds II: Reactions and Applications of Indoles (pp. 1-30). Springer. (Authoritative text on pyridine lithiation).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Using 2-bromo-4-(2-fluoropropan-2-yl)pyridine as a bioisostere intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Part 1: Executive Summary & Rationale

In modern drug discovery, the tert-butyl group is a privileged scaffold for filling hydrophobic pockets, yet it often suffers from metabolic liabilities (CYP450-mediated


-oxidation) and high lipophilicity (LogP). The 2-fluoropropan-2-yl  moiety (

) has emerged as a superior bioisostere.

This compound serves as a critical modular intermediate, allowing researchers to install this bioisostere onto complex scaffolds via the reactive 2-bromo handle.

Key Advantages of the


 Bioisostere: 
  • Metabolic Blocking: The strong C–F bond (approx. 116 kcal/mol) prevents oxidative demethylation common in tert-butyl groups.

  • Lipophilicity Modulation: Fluorine substitution lowers LogP compared to the parent tert-butyl (LogP

    
     to -1.0), improving solubility and lowering nonspecific binding.
    
  • Conformational Locking: The C–F bond introduces a dipole that can induce favorable conformational changes via the gauche effect, potentially improving target binding affinity.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 218.07 g/mol
Physical State Colorless to pale yellow oil/low-melting solidTendency to sublime under high vacuum.
Solubility DCM, THF, EtOAc, MeCNSparingly soluble in water.
Stability Acid Sensitive: ModerateBase Sensitive: High (Elimination risk)Avoid prolonged exposure to strong bases at high temperatures (

C) to prevent HF elimination to the isopropenyl derivative.

Part 3: Synthesis of the Intermediate

Note: While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Synthetic Workflow (DOT Visualization)

SynthesisRoute Start 2-Bromo-4-acetylpyridine Step1 Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter Tertiary Alcohol Intermediate Step1->Inter Step2 Deoxyfluorination (PyFluor or XtalFluor-E) Inter->Step2 Final This compound Step2->Final Major Product Side Elimination Byproduct (Isopropenyl) Step2->Side Avoided with PyFluor

Figure 1: Synthetic route emphasizing the critical fluorination step to minimize elimination.

Critical Protocol: Deoxyfluorination of the Tertiary Alcohol

Why this matters: Traditional reagents like DAST often cause elimination of tertiary alcohols to alkenes. We utilize PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E for superior selectivity.

  • Reagents: 2-bromo-4-(2-hydroxypropan-2-yl)pyridine (1.0 equiv), PyFluor (1.2 equiv), DBU (1.5 equiv).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve the alcohol in toluene under

      
      .
      
    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.

    • Add PyFluor dropwise.

    • Stir at room temperature for 16–24 hours. Do not heat.

    • Workup: Quench with sat.

      
      , extract with EtOAc.[1][2]
      
    • Purification: Flash chromatography (Hexane/EtOAc). The fluoro product is typically less polar than the alcohol.

Part 4: Application Protocols (Coupling Reactions)

The 2-bromo position is highly active for Pd-catalyzed cross-couplings. However, the tertiary benzylic fluoride is prone to elimination under harsh basic conditions.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Couple with aryl boronic acids while preserving the C–F motif.[3]

System:


 / 

/ Dioxane:Water
  • Setup: In a microwave vial or sealed tube, combine:

    • Intermediate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (2.0 equiv) — Use Phosphate over Carbonate to reduce elimination risk.
      
    • 
       (0.05 equiv)
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon for 10 mins.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).

    • Caution: Do not exceed 110°C. Higher temps promote HF elimination.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Install amine groups.[4] This is challenging due to the strong bases typically required (


).

System: BrettPhos Pd G3 /



  • Rationale: Use a precatalyst (BrettPhos Pd G3) to ensure rapid oxidative addition at lower temperatures, and substitute

    
     with 
    
    
    
    (weaker base) to spare the fluorine.
  • Setup:

    • Intermediate (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (2.0 equiv) — Must be anhydrous/freshly ground.
      
    • BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Solvent: anhydrous 1,4-Dioxane or Toluene.

  • Reaction: 80°C – 90°C under Argon. Monitor by LC-MS every 2 hours.

    • Checkpoint: If elimination (M-20 peak) is observed, lower temp to 65°C and increase catalyst loading.

Part 5: Bioisosteric Logic & SAR Strategy

The following diagram illustrates the decision matrix for replacing a tert-butyl group with the fluorinated analog.

BioisostereLogic Lead Lead Compound (Contains t-Butyl Group) Problem Liability Identified: High LogP or Metabolic Hotspot Lead->Problem Design Design Strategy: Replace -C(Me)3 with -C(Me)2F Problem->Design Synthesis Synthesis via This compound Design->Synthesis Outcome Optimized Lead: Lower LogP, Blocked Metabolism Synthesis->Outcome

Figure 2: Decision workflow for bioisosteric replacement.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Nielsen, M. K., et al. (2015).[5] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

C-H activation strategies involving 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

The Scaffold: this compound (CAS: 1228420-11-6) is a high-value pharmacophore precursor. It combines three distinct strategic elements:

  • 2-Bromo Handle: A canonical site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • 4-(2-Fluoropropan-2-yl) Motif: A metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups, increasingly prevalent in androgen receptor antagonists and hedgehog pathway inhibitors.

  • Pyridine Core: An electron-deficient heterocycle amenable to site-selective C–H activation.

The Challenge: Standard workflows utilize the bromine atom immediately. However, C–H activation strategies allow researchers to diversify the scaffold before or orthogonal to debromination, enabling the rapid generation of 3,4,6- or 2,4,5-substituted libraries.

Reactivity Profile & Site Selectivity: The presence of the bulky, electron-withdrawing 4-fluoroalkyl group and the 2-bromo substituent dictates the regioselectivity of C–H activation:

  • C6 Position (α-to-Nitrogen): The most accessible site. It is electronically activated for nucleophilic radical attack (Minisci) and acidic enough for base-mediated deprotonation/metalation.

  • C5 Position (β-to-Nitrogen): Sterically crowded by the bulky 4-substituent. Accessible only via sterically controlled Iridium catalysis.

  • C3 Position (Ortho-to-Bromine): Highly sterically congested and generally inaccessible to direct C–H activation without directing groups.

Part 2: Detailed Protocols

Strategy A: C6-Selective Radical Alkylation (Minisci-Type)

Mechanism: Radical substitution. The protonated pyridine ring acts as an electron-deficient trap for nucleophilic alkyl radicals generated from carboxylic acids or alkyl halides. Utility: Introduces alkyl/cycloalkyl groups at C6 without touching the C–Br bond.

Protocol 1: Silver-Catalyzed Decarboxylative Alkylation

  • Substrate: this compound (1.0 equiv)

  • Reagent: Alkyl Carboxylic Acid (R-COOH) (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)

  • Solvent: DCM/H₂O (1:1 biphasic system) or TFA/H₂O.

  • Temperature: 40–60 °C

Step-by-Step Workflow:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in 2.0 mL of Dichloromethane (DCM).

  • Acid Activation: Add the carboxylic acid (1.0 mmol) and 2.0 mL of distilled water. Add TFA (0.1 mL) to protonate the pyridine nitrogen (critical for activating the ring).

  • Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol) and Ammonium Persulfate (171 mg, 0.75 mmol).

  • Reaction: Seal the vial and stir vigorously at 50 °C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ to pH 8. Extract with DCM (3 x 5 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Key Insight: The 2-fluoropropan-2-yl group is stable to these radical conditions. The C6 selectivity is >95% due to the blocking of C2 (Br) and C4 (Alkyl).

Strategy B: C6-Selective Arylation via N-Oxide Activation (Fagnou Conditions)

Mechanism: Pd(II)-catalyzed C–H activation. The N-oxide moiety increases the acidity of the C6 proton and coordinates the Palladium catalyst. Utility: Installs aryl groups at C6. Requires a reduction step to restore the pyridine.

Protocol 2: Direct C6 Arylation

  • Step 1: N-Oxidation

    • Treat substrate with m-CPBA (1.2 equiv) in DCM at RT for 3 hours. Wash with NaHCO₃. Isolate the N-oxide.

  • Step 2: C–H Arylation

    • Substrate: Pyridine-N-oxide intermediate (1.0 equiv)

    • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or XPhos.

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Toluene, 110 °C, 16 h.

  • Step 3: Deoxygenation

    • Treat the arylated N-oxide with PCl₃ or Zn dust/NH₄Cl to restore the pyridine.

Self-Validating Check:

  • Before Step 2: Verify N-oxide formation via LC-MS (Mass +16).

  • After Step 2: The product will still be an N-oxide. Do not mistake the mass for a hydroxylated byproduct.

Strategy C: Sterically Controlled Ir-Catalyzed Borylation

Mechanism: Iridium-catalyzed C–H activation governed purely by steric accessibility. Utility: Creates a C5-Bpin ester, enabling a subsequent Suzuki coupling orthogonal to the C2-Br.

Protocol 3: C5-Borylation

  • Substrate: this compound[1]

  • Reagent: B₂pin₂ (0.6 equiv - using excess substrate to prevent diborylation)

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%)

  • Solvent: THF or MTBE, 80 °C.

Technical Note: The C3 position is blocked by the Br and the bulky C4-group. The C5 position is hindered but accessible. The C6 position is electronically deactivated for Ir-catalysis (α-to-N effect). Therefore, C5 is the predicted major isomer , though conversion may be slow.

Part 3: Data & Visualization

Table 1: Comparative Analysis of C-H Activation Sites
SiteSteric EnvironmentElectronic CharacterRecommended MethodPrimary Product
C2 Blocked (Br)N/ASuzuki Coupling (Not C-H)2-Aryl/Alkyl
C3 High HindranceElectron DeficientDifficult / Not RecommendedN/A
C4 Blocked (F-Alkyl)N/AN/AN/A
C5 Moderate HindranceElectron DeficientIr-Borylation 5-Bpin
C6 Low HindranceHighly Deficient (α-N)Minisci Radical 6-Alkyl
Figure 1: Strategic Functionalization Pathways

CH_Activation_Strategy Substrate This compound C6_Path C6-Alkylation (Minisci) Substrate->C6_Path Radical Conditions C5_Path C5-Borylation (Ir-Cat) Substrate->C5_Path Steric Control C2_Path C2-Coupling (Suzuki/Stille) Substrate->C2_Path Standard Cross-Coupling Prod_C6 6-Alkyl-2-Br-4-R-Pyridine (Diversified Core) C6_Path->Prod_C6 Prod_C5 5-Bpin-2-Br-4-R-Pyridine (Orthogonal Handle) C5_Path->Prod_C5

Caption: Decision tree for site-selective functionalization. C6 is preferred for radical alkylation; C5 for borylation.

References

  • Minisci, F., et al. "Mechanism and Selectivity of the Homolytic Alkylation of Heteroaromatic Bases." Tetrahedron, 1971.

  • Campeau, L.-C., & Fagnou, K. "Palladium-Catalyzed C-H Activation of Pyridine N-Oxides." Chemical Society Reviews, 2010.

  • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Journal of the American Chemical Society, 2014.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • BenchChem. "this compound Product Data."

Sources

Scale-up synthesis methods for 2-bromo-4-(2-fluoropropan-2-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scale-up synthesis of 2-bromo-4-(2-fluoropropan-2-yl)pyridine , a high-value pharmacophore.

This guide prioritizes process safety and regioselectivity , moving away from hazardous legacy reagents (like DAST) toward modern, crystalline deoxyfluorination agents suitable for kilogram-scale manufacturing.

Executive Summary

The gem-dimethyl fluoride motif (–C(CH₃)₂F) is a critical bioisostere for tert-butyl and isopropyl groups in medicinal chemistry, offering improved metabolic stability (blocking P450 oxidation) and lipophilicity modulation. However, the synthesis of This compound presents two specific process challenges:

  • Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition on scale.

  • Selectivity: Fluorination of tertiary alcohols on electron-deficient pyridine rings competes heavily with elimination, leading to the formation of the styrenyl alkene side-product.

This protocol utilizes XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt, in conjunction with an amine-HF promoter.[1] This system offers a wider thermal safety margin and superior selectivity for the tertiary fluoride over the alkene elimination product compared to DAST or Deoxo-Fluor®.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a two-stage convergent workflow. The bromine handle at the C2 position is preserved throughout to serve as a lynchpin for downstream cross-coupling (Suzuki/Buchwald).

Synthesis_Workflow Start Methyl 2-bromoisonicotinate (Starting Material) Step1 Step 1: Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 2-(2-bromopyridin-4-yl)propan-2-ol (Tertiary Alcohol) Step1->Inter Yield: ~85-90% Step2 Step 2: Deoxyfluorination (XtalFluor-E + Et3N·3HF) Inter->Step2 C-O Activation Target Target: This compound Step2->Target S_N1-like Substitution Yield: ~75% Side Side Product: Alkene (Elimination) Step2->Side Minor Pathway (<5%)

Figure 1: Strategic workflow for the synthesis of the target fluorinated pyridine.

Critical Reagent Selection: Safety First

For scale-up (>100g), the choice of fluorinating agent is dictated by thermal stability (DSC data) and handling requirements.

FeatureDAST (Legacy)Deoxo-Fluor®XtalFluor-E® (Recommended)
Physical State Fuming LiquidLiquidCrystalline Solid
Thermal Stability Decomposes ~140°C (Violent)Decomposes ~140°CStable up to ~205°C
HF Generation Spontaneous w/ moistureSpontaneous w/ moistureNo free HF generation (requires promoter)
Selectivity (3° Alc) Poor (High Elimination)ModerateHigh (Low Elimination)
Storage Fridge/Freezer, inert gasFridge, inert gasRoom Temp, hygroscopic

Recommendation: Use XtalFluor-E with Et₃N·3HF as the promoter. This combination allows for controlled fluoride release and minimizes the acidic environment that catalyzes elimination.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(2-bromopyridin-4-yl)propan-2-ol

Reaction Type: Grignard Addition

Reagents:

  • Methyl 2-bromoisonicotinate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 V)

  • Ammonium chloride (sat. aq.)

Protocol:

  • Setup: Charge a dry, N₂-purged reactor with Methyl 2-bromoisonicotinate and anhydrous THF. Cool the solution to -5°C to 0°C .

  • Addition: Add MeMgBr solution dropwise via an addition funnel or dosing pump.

    • Critical Parameter: Maintain internal temperature < 5°C to prevent attack at the C2-Bromine position.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by HPLC/TLC (Ester consumption).

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl solution.

    • Note: A thick magnesium salt slurry will form. Dilute with water and EtOAc to break the emulsion.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

    • Target Yield: 85-92%.

    • Appearance: White to off-white solid.

Stage 2: Deoxyfluorination to Target

Reaction Type: Nucleophilic Fluorination[1]

Reagents:

  • 2-(2-bromopyridin-4-yl)propan-2-ol (1.0 equiv)

  • XtalFluor-E® (1.2 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (10 V)

  • Sodium bicarbonate (5% aq.)

Protocol:

  • Setup: Charge a reactor (Teflon-lined or Passivated Glass recommended) with the tertiary alcohol and anhydrous DCM. Cool to -78°C (Lab scale) or -20°C (Pilot scale).

    • Safety Note: While XtalFluor-E is safe, the addition of Et₃N[2]·3HF generates active fluorinating species. Ensure proper ventilation.

  • Promoter Addition: Add Et₃N·3HF dropwise. Stir for 10 minutes.

  • Reagent Addition: Add XtalFluor-E solid in portions (or as a slurry in DCM) to the cooled mixture.

    • Mechanistic Insight: The low temperature suppresses the E1 elimination pathway, favoring the substitution of the activated oxonium intermediate.

  • Reaction: Allow the mixture to warm to room temperature overnight (12-16h).

    • Monitoring: Check for the disappearance of alcohol and the ratio of Fluoride Product vs. Alkene Side Product.

  • Quench: Cool to 0°C. Quench by slow addition of 5% NaHCO₃.

    • Caution: CO₂ evolution will occur.

  • Workup: Extract with DCM. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The product is less polar than the alcohol. The alkene side product (if any) elutes first (highest R_f), followed by the Target Fluoride, then unreacted Alcohol.

    • Target Yield: 70-80%.

Process Control & Troubleshooting

The following decision tree assists in optimizing the fluorination step if yields drop or impurities rise.

Troubleshooting Problem Issue Detected: Low Yield or Low Purity Check1 Is Alkene (Elimination) > 10%? Problem->Check1 Check2 Is Starting Material Remaining? Check1->Check2 No Sol1 Action: Lower Rxn Temp (-78°C start is critical) Check1->Sol1 Yes Sol2 Action: Switch Promoter Use Et3N·2HF instead of 3HF (Reduces acidity) Check1->Sol2 Yes (Persistent) Sol3 Action: Check Moisture Ensure DCM is <50ppm H2O Check2->Sol3 Yes Sol4 Action: Increase XtalFluor Load to 1.5 equiv Check2->Sol4 Yes

Figure 2: Troubleshooting logic for the deoxyfluorination step.

Analytical Specifications

  • 1H NMR (CDCl₃, 400 MHz): δ 8.35 (d, 1H, Py-H6), 7.55 (s, 1H, Py-H3), 7.30 (d, 1H, Py-H5), 1.70 (d, J=22Hz, 6H, C(CH₃)₂F).

    • Key Feature: The gem-dimethyl group appears as a doublet due to H-F coupling (J ~ 21-22 Hz).

  • 19F NMR: Singlet/Multiplet around -135 to -145 ppm (depending on reference).

  • Storage: Store under inert atmosphere at 2-8°C.

References

  • L'Heureux, A., et al. (2010).[3] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[3][4] XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1][2][3][5] Organic Letters.

  • Sigma-Aldrich. (n.d.). XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.[1][2][3][5]

  • Organic Chemistry Portal. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols.

  • BenchChem. (2025).[6][7] Synthesis of 2-bromo-4-methylpyridine: A Technical Guide. (General Pyridine Handling Context).

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 2-bromo-4-(2-fluoropropan-2-yl)pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Bromo-4-(2-fluoropropan-2-yl)pyridine Coupling

Executive Summary

You are working with This compound , a high-value scaffold often used as a bioisostere for tert-butyl groups in kinase inhibitors. This substrate presents a classic "Process Chemistry Paradox":

  • The Pyridine Ring: The 2-position is electron-deficient, requiring active catalysis for oxidative addition.

  • The Tertiary Fluoride: The 4-(2-fluoropropan-2-yl) moiety is chemically fragile. Under standard Suzuki conditions (strong base, heat), it is prone to HF elimination , collapsing into the isopropenyl (alkene) byproduct.

This guide replaces trial-and-error with a mechanistic approach to preserving the C–F bond while forcing the C–C coupling.

Part 1: The "Fragile Fluorine" Protocol (Stability First)

Q: Why is my product contaminated with an alkene (isopropenyl pyridine)?

A: You are observing Base-Mediated E2 Elimination . The pyridine ring is electron-withdrawing, which slightly acidifies the


-protons on the isopropyl methyl groups. If you use a strong base (e.g., 

,

) or high temperatures (

), the base deprotonates the methyl group, expelling the fluoride to form the thermodynamically stable, conjugated alkene.

The Fix:

  • Switch Bases: Abandon hydroxides and alkoxides. Use anhydrous mild bases. Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ) are the gold standards here.
    
    
    is particularly effective as it promotes transmetallation without acting as a strong Brønsted base.
  • Exclude Water: Water lowers the

    
     of protons and solvates fluoride, driving elimination. Switch to anhydrous conditions.
    

Q: My conversion is low (<40%). Is the catalyst dying?

A: Likely not dying, but stalled . 2-Bromopyridines are slower to undergo oxidative addition than their phenyl counterparts due to the electron-deficient ring. If you use standard


, the rate of coupling is too slow, requiring higher heat, which triggers the HF elimination described above.

The Fix:

  • Ligand Selection: Use electron-rich, bulky ligands to accelerate oxidative addition at lower temperatures.

    • Recommendation:Pd(dppf)Cl₂ (ferrocene backbone prevents

      
      -hydride elimination) or XPhos Pd G4  (rapid turnover at 
      
      
      
      ).

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired coupling and the undesired elimination pathway.

ReactionLogic Substrate This compound Decision Condition Selector Substrate->Decision Path_Elim High T (>100°C) Strong Base (OH-, OR-) Decision->Path_Elim Risky Route Path_Coup Mild T (60-80°C) Weak Base (CsF, K3PO4) Decision->Path_Coup Optimized Route Elim_Mech Mechanism: E2 Elimination (Loss of HF) Path_Elim->Elim_Mech Coup_Mech Mechanism: Oxidative Addition -> Reductive Elimination Path_Coup->Coup_Mech Prod_Alkene SIDE PRODUCT: Isopropenyl Pyridine (Conjugated Alkene) Elim_Mech->Prod_Alkene Prod_Final TARGET: Coupled Biaryl Fluoride Coup_Mech->Prod_Final

Caption: Kinetic competition between Suzuki coupling (Green Path) and HF elimination (Red Path). Success depends on base strength and temperature control.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize yield while suppressing defluorination. It utilizes a "anhydrous mild base" strategy.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (anhydrous, 2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst. Cap with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ). Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

    • Note: Avoid alcohols (MeOH/EtOH) or water mixtures to prevent solvation-assisted HF elimination.

  • Activation: Heat the block to 80°C .

    • Troubleshooting: Do not exceed 90°C. If conversion is slow at 80°C, add more catalyst rather than increasing temperature.

  • Monitoring: Monitor via LCMS. Look for the Target Mass (M+) and the Elimination Mass (M-20, corresponding to loss of HF).

  • Workup: Dilute with EtOAc, wash with water. Dry over

    
    .[1]
    
    • Purification Note: The fluorinated product is often less polar than the defluorinated alkene. Use a gradient of 0-30% EtOAc/Hexanes on silica.

Part 4: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Product mass is M-20 (Alkene formed) Base is too strong or T is too high.Switch from

to

or

. Lower T to 70°C.
Starting material remains (No reaction) Catalyst inactive or oxidative addition stalled.Switch to XPhos Pd G4 or Pd(dtbpf)Cl₂ . Ensure thorough degassing.
Product mass is M+1 (Protodehalogenation) Solvent is acting as H-source.Remove alcohols. Switch to strictly anhydrous Dioxane or Toluene.
Boronic acid consumed, no product Protodeboronation of coupling partner.Add boronic acid in portions (0.6 eq at T=0, 0.6 eq at T=1h).

Part 5: Decision Logic for Optimization

Use this flowchart to navigate specific yield issues during your campaign.

OptimizationTree Start Start: Low Yield Check_Impurity Analyze Impurity Profile Start->Check_Impurity Imp_Alkene Major Impurity: Alkene (Elimination) Check_Impurity->Imp_Alkene Imp_SM Major Impurity: Unreacted SM Check_Impurity->Imp_SM Imp_H Major Impurity: Des-Bromo (Reduction) Check_Impurity->Imp_H Action_Base Action: Switch to CsF Reduce Temp <80C Imp_Alkene->Action_Base Action_Cat Action: Switch to XPhos or SPhos Pd G4 Imp_SM->Action_Cat Action_Solv Action: Use Anhydrous Toluene/Dioxane Imp_H->Action_Solv

Caption: Diagnostic workflow for identifying the root cause of yield loss based on LCMS impurity profiling.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (Provides foundational protocols for fluorinated pyridine couplings).

  • Molander, G. A., et al. (2003). B-alkyl Suzuki-Miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. J. Org.[3][4][5][6] Chem. (Establishes stability of fluorinated alkyls in coupling).

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Optimization. (General reference for Pd-cycle optimization).

  • Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines. Science. (Context on the stability and reactivity of fluorinated pyridines).

  • Zhang, N., et al. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. J. Org.[3][4][5][6] Chem. (Specifics on 2-bromopyridine reactivity).

Sources

Overcoming steric hindrance in 2-bromo-4-(2-fluoropropan-2-yl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of reacting 2-bromo-4-(2-fluoropropan-2-yl)pyridine , a scaffold increasingly common in medicinal chemistry (e.g., as a bioisostere for tert-butyl groups). The guide focuses on overcoming steric hindrance—both from the substrate's own substituents and potential coupling partners—while preserving the sensitive tertiary alkyl fluoride moiety.

Executive Summary: Molecule Profile & Reactivity Challenges

  • Substrate: this compound.[1]

  • Core Challenge 1 (Steric/Electronic): The 2-position of pyridine is electron-deficient, making oxidative addition sluggish. While the C4-substituent is meta to the reaction site, its bulk (

    
    ) can affect catalyst approach in crowded transition states, especially with ortho-substituted coupling partners.
    
  • Core Challenge 2 (Stability): The tertiary alkyl fluoride at C4 is a "ticking clock." Under the harsh, basic conditions often required to overcome steric hindrance, it is prone to E2 elimination, yielding the isopropenyl byproduct.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Overcoming Low Reactivity (Steric & Electronic)

Q1: I am observing <10% conversion in a Suzuki coupling with an ortho-substituted boronic acid. Is the C4 group blocking the reaction? Diagnosis: It is unlikely the C4 group is directly blocking the C2 site. The issue is likely the "2-Pyridyl Effect." 2-Bromopyridines are poor substrates for oxidative addition because the pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst, and the C-Br bond is electron-poor. Solution: You must switch to a ligand that is both bulky (to prevent N-coordination) and electron-rich (to accelerate oxidative addition).

  • Protocol Shift: Replace standard catalysts (e.g.,

    
    ) with Pd-G3/G4 Buchwald Precatalysts .
    
  • Recommended Ligand: XPhos or SPhos . These ligands create a "pocket" that facilitates the coupling of sterically hindered partners while boosting the electron density on Pd.

Q2: My reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: This suggests catalyst deactivation, likely due to the formation of stable Pd-pyridyl dimers or inhibition by the product. Solution:

  • Increase Temperature: 2-Pyridyl couplings often require

    
     to drive the reductive elimination step.
    
  • Solvent Switch: Switch from aqueous mixtures (THF/Water) to 1,4-Dioxane or Toluene to allow higher temperatures.

  • Additives: Add 1-2 equivalents of CuI (if doing Sonogashira/Stille) or ensure efficient stirring to prevent local concentration hotspots.

Category B: Preserving the C4-Fluoride (Stability)

Q3: I see a significant amount of "alkene" byproduct (elimination of HF). How do I stop this? Diagnosis: The tertiary alkyl fluoride is sensitive to strong bases (e.g.,


, 

) or high temperatures, leading to E2 elimination. Solution:
  • Base Selection: Switch to weaker, non-nucleophilic bases. Use

    
      (anhydrous or hydrous) or 
    
    
    
    .[2] Avoid alkoxides and hydroxides.
  • Phase Transfer: If using inorganic bases, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g.,

    
    ) to limit the exposure of the substrate to the base in the organic phase.
    

Q4: Can I use microwave irradiation to speed up the reaction? Recommendation: Proceed with Caution. While microwaves overcome steric barriers, the rapid heating spikes can trigger the thermal decomposition of the C-F bond.

  • Limit: Max

    
     for <30 mins.
    
  • Alternative: Continuous flow chemistry is superior for this substrate as it minimizes the residence time at high heat.

Part 2: Optimized Experimental Protocol

Objective: Suzuki-Miyaura Coupling of this compound with a sterically hindered aryl boronic acid (2,6-disubstituted).

ParameterRecommendationRationale
Catalyst XPhos Pd G4 (2–5 mol%)Pre-formed active species; prevents induction period; XPhos handles sterics well.
Solvent 1,4-Dioxane (Anhydrous)High boiling point; good solubility for Pd-complexes.
Base

(2.0–3.0 equiv)
Mild enough to prevent HF elimination; strong enough for transmetallation.
Temperature

Sufficient energy for reductive elimination without decomposing the C-F bond.
Atmosphere Argon/Nitrogen (Sparged)Essential. Oxygen promotes homocoupling and catalyst death.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) to a reaction vial.
    
  • Catalyst Addition: Add XPhos Pd G4 (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane (

    
     concentration).
    
  • Reaction: Seal and heat to

    
     for 4–12 hours. Monitor via LC-MS (Look for product mass; monitor disappearance of Br-SM).
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) to remove salts. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The product may be less polar than the pyridine starting material.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Cross-Coupling vs. the undesired HF Elimination and Dehalogenation.

ReactionPathways cluster_legend Critical Control Points Start This compound OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd Pd(0)/Ligand (Slow for Pyridines) Side_Elim Side Product: Isopropenyl Pyridine (HF Elimination) Start->Side_Elim Strong Base / High T (E2 Mechanism) TransMet Transmetallation (Steric Barrier) OxAdd->TransMet Boronic Acid/Base Side_Hydro Side Product: Des-bromo Pyridine (Protodehalogenation) OxAdd->Side_Hydro Trace Water/H-Source RedElim Reductive Elimination (Product Formation) TransMet->RedElim Rate Limiting if Steric Bulk High Product Coupled Product (C-C Bond Formed) RedElim->Product Success Control1 Use Bulky Ligand (XPhos) to speed up OxAdd & RedElim Control1->OxAdd Control2 Use Mild Base (K3PO4) to prevent HF Elimination Control2->Side_Elim Prevents

Caption: Reaction pathway analysis showing the critical balance between promoting the sterically hindered catalytic cycle (green path) and suppressing HF elimination (red path).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[3][4] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Retrieved from [Link]

Sources

Stability of 2-bromo-4-(2-fluoropropan-2-yl)pyridine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

  • Product: this compound[1]

  • CAS: N/A (Specialty Intermediate)

  • Document Type: Troubleshooting Guide & FAQ

  • Audience: Medicinal Chemists, Process Chemists[2]

Part 1: The Stability Paradox (Technical Overview)

As a Senior Application Scientist, I often encounter researchers who treat the 2-fluoropropan-2-yl group (often called a "fluoro-isopropyl" moiety) as a metabolically stable bioisostere.[1] While true in vivo, this assumption is dangerous in flask.[2]

The stability of This compound under basic conditions is governed by two competing electrophilic sites:

  • The Tertiary Benzylic Fluoride (C4 Position): Although the C-F bond is strong (approx. 105 kcal/mol), the tertiary nature of this position, combined with the electron-withdrawing pyridine ring, creates a "perfect storm" for E2 Elimination .[2][3] The pyridine ring acidifies the

    
    -protons (methyl groups), making them susceptible to deprotonation by bases, leading to the loss of HF and the formation of the isopropenyl (styrene-like) impurity.
    
  • The Activated Bromide (C2 Position): The nitrogen atom in the pyridine ring pulls electron density, activating the C2-position toward Nucleophilic Aromatic Substitution (SnAr) .[3] Strong, nucleophilic bases (e.g., NaOMe, LiHMDS) will displace the bromine.

Key Takeaway: This molecule is metastable. It survives mild bases (Carbonates, Phosphates) at moderate temperatures but rapidly degrades with strong bases (Alkoxides, Hydroxides) or high heat.[2][3]

Part 2: Visualizing Degradation Pathways

The following diagram maps the kinetic risks associated with this molecule. Use this to diagnose impurities in your LCMS traces.

DegradationPathways Start This compound (Target Molecule) Elimination Impurity A: Isopropenyl Derivative (Loss of HF) [Mass = M-20] Start->Elimination E2 Elimination (Strong Base / High Heat) SnAr Impurity B: 2-Alkoxy/Hydroxy Pyridine (Br Displacement) [Mass = M-Br+OR] Start->SnAr SnAr Reaction (Nucleophilic Bases: NaOMe, NaOtBu) Hydrolysis Impurity C: Tertiary Alcohol (Hydrolysis of F) [Mass = M-F+OH] Start->Hydrolysis Sn1 Hydrolysis (Aq. Base + Heat)

Figure 1: Primary degradation pathways under basic conditions.[4] The red path (Elimination) is the most common failure mode.[2]

Part 3: Troubleshooting Guide

Issue 1: "I see a -20 mass peak (M-HF) in my LCMS."

Diagnosis: Dehydrofluorination (Elimination).[1][3] Cause: The base used is too strong (pKa > 12) or the reaction temperature is too high. The pyridine ring stabilizes the transition state for E2 elimination. Solution:

  • Switch Base: Replace alkoxides (NaOtBu, KOtBu) with inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).[2][3]
  • Lower Temperature: If running a Suzuki coupling at 100°C, lower to 60-80°C.

  • Solvent Change: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the basicity of the anion. Use Toluene/Water or Dioxane/Water mixtures.

Issue 2: "My yield is low, and I see a byproduct with the solvent incorporated."

Diagnosis: Nucleophilic Aromatic Substitution (SnAr).[2][3] Cause: You are likely using a nucleophilic base (e.g., Sodium Methoxide, Sodium Ethoxide) or an amine base in a nucleophilic solvent (alcohol). Solution:

  • Steric Bulk: If a strong base is required, use a non-nucleophilic, bulky base like LiHMDS or LDA (at low temp), though these still risk elimination.[2][3]

  • Solvent Protocol: Never use MeOH or EtOH as co-solvents if the base is strong.[3] Switch to t-Amyl alcohol or tert-Butanol (sterically hindered alcohols).[1]

Issue 3: "The fluorine disappeared during silica gel chromatography."

Diagnosis: Acid-mediated elimination.[1][3] Cause: Silica gel is slightly acidic. Tertiary benzylic fluorides are sensitive to acid-catalyzed E1 elimination.[1] Solution:

  • Pre-treat Silica: Neutralize your silica column with 1-2% Triethylamine (TEA) in the eluent system.[1][3]

  • Alternative Stationary Phase: Use Alumina (Basic or Neutral) instead of Silica.

Part 4: Validated Stability Protocol

Before committing valuable GMP material, run this self-validating stability test.

Objective: Determine the "Safe Operating Window" for your specific reaction conditions.

StepActionTechnical Rationale
1 Prepare Stock: Dissolve 10 mg of substrate in 1 mL of your target solvent (e.g., Dioxane).[1][3]Establishes baseline purity.
2 Base Addition: Add 2.0 equivalents of your intended base (e.g.,

).[3]
Mimics reaction stoichiometry.
3 Thermal Stress: Split into 3 vials. Heat to 25°C , 50°C , and 80°C .Arrhenius stress testing to find T-max.
4 Sampling: Aliquot 50 µL at T=1h and T=4h. Quench immediately into cold MeCN/Water (neutral pH).Quenching stops the reaction for accurate snapshot.
5 Analysis: Run LCMS. Monitor for Peak A (Parent) , Peak B (Alkene, M-20) , and Peak C (Hydrolysis, M-2) .[2][3]Quantitative assessment of degradation.

Interpretation:

  • If Alkene > 5% at 50°C: STOP. Your base is too strong.

  • If Parent > 98% at 80°C: PROCEED. Conditions are safe.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use this building block in a Suzuki Coupling? A: Yes, but selection is critical.

  • Recommended:

    
    , 
    
    
    
    (aq), Dioxane, 80°C.[3]
  • Avoid:

    
    , 
    
    
    
    or
    
    
    (Strong bases promote elimination).[2]
  • Reference: Benzylic fluorides are generally stable to mild Suzuki conditions but sensitive to strong bases often used in difficult couplings [1].[3]

Q2: Why is the "Fluoro-Isopropyl" group used if it's unstable? A: It is a metabolic blocker.[1] The C-F bond prevents hydroxylation at the tertiary carbon by Cytochrome P450 enzymes. The instability is primarily a synthetic challenge, not a physiological one.[2] Once the drug is made and purified, it is stable at physiological pH (7.4).

Q3: Can I use organolithiums (n-BuLi) to exchange the Bromine? A: Risky.[3] While Br-Li exchange is faster than proton abstraction, the resulting lithiated species can undergo internal elimination or react with the fluorine.

  • Protocol: Perform Br-Li exchange at -78°C strictly . Quench immediately with your electrophile. Do not allow to warm up before quenching.

References

  • Benzylic C(sp3)–H Fluorination and Stability . National Institutes of Health (PMC). Discusses the instability of secondary and tertiary benzylic fluorides to elimination of HF.[5] Link

  • Synthesis and Stability of 2-Bromopyridines . Organic Syntheses. General procedures for handling 2-bromopyridines and their reactivity profiles. Link

  • Nucleophilic Aromatic Substitution of Fluoropyridines . Journal of Organic Chemistry. Details the susceptibility of halopyridines to SnAr and base-mediated degradation. Link

Sources

Technical Support Center: Troubleshooting Fluorinated Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Tax" in Pyridine Chemistry

Fluorinated pyridines are high-value scaffolds in medicinal chemistry due to their ability to modulate lipophilicity (


) and metabolic stability. However, the very electronic properties that make them desirable—strong inductive electron-withdrawal (

effect) and low LUMO energy—create a "tax" during synthesis.

The presence of fluorine atoms on the pyridine ring significantly acidifies adjacent protons and destabilizes metal-carbon bonds. This leads to two primary failure modes during functionalization:

  • Protodebromination during cross-couplings (Product is Ar-H instead of Ar-R).

  • Halogen Dance / Scrambling during organometallic steps (Product has Br in the wrong position).

This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: The "Phantom Hydrogen" (Protodehalogenation)

Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig)

The Problem

You are attempting a Suzuki coupling on a bromo-fluoropyridine. The starting material is consumed, but the mass spectrum shows a major peak corresponding to


. The desired product is minor or absent.
Root Cause Analysis

The mechanism is Protodehalogenation via a Palladium-Hydride species.

  • Why Fluorine Matters: The electron-deficient fluoropyridine ring facilitates rapid Oxidative Addition (OA). However, if the subsequent Transmetalation (TM) step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the long-lived

    
     intermediate is vulnerable.
    
  • The Culprit: The Pd(II) species undergoes ligand exchange with a hydride source (often the solvent or base), followed by Reductive Elimination to form Ar-H.[1]

Pathway Visualization

Suzuki_Fail_Mode Start Pd(0) Catalyst OxAdd Oxidative Addition (Fast for F-Py) Start->OxAdd Ar-Br Pd_Ar_X Intermediate A [L2Pd(Ar)X] OxAdd->Pd_Ar_X TransMet Transmetalation (Rate Limiting) Pd_Ar_X->TransMet + Ar-B(OH)2 HydrideSource Hydride Capture (Alcohol/Base) Pd_Ar_X->HydrideSource Slow TM allows side reaction Product Product (Ar-R) TransMet->Product Red. Elim. SideProd Debrominated (Ar-H) HydrideSource->SideProd Red. Elim.

Figure 1: The kinetic competition between productive transmetalation and destructive hydride capture.

Troubleshooting Protocol

Q1: Are you using an alcoholic solvent (MeOH, EtOH, iPrOH)?

  • The Fix: Switch to aprotic solvents immediately. Primary and secondary alcohols are the #1 source of hydrides via

    
    -hydride elimination from the alkoxide-Pd complex.
    
  • Recommended System: Dioxane/Water (4:1) or Toluene/Water. If solubility is an issue, use DMF or DMSO, but ensure they are anhydrous.

Q2: Is your base a hydride donor?

  • The Fix: Avoid bases with

    
    -hydrogens if possible (e.g., ethoxide, isopropoxide).
    
  • Recommended Base:

    
     (Tribasic Potassium Phosphate) or 
    
    
    
    . These inorganic bases cannot donate hydrides.

Q3: Is the reaction stalling?

  • The Fix: Accelerate Transmetalation.

  • Catalyst Switch: Move from

    
     to 
    
    
    
    or
    
    
    . The large bite angle and electron-rich nature of ferrocenyl ligands facilitate difficult transmetalations and suppress side reactions [1].
  • Additives: For pinacol esters, adding 10 mol%

    
     (TBAF)  can activate the boron species, speeding up transmetalation to outcompete the debromination pathway.
    

Module 2: The "Moving Bromine" (Halogen Dance)

Context: Lithium-Halogen Exchange (Li-Hal)[2]

The Problem

You treat a 3-bromo-2-fluoropyridine with


-BuLi at -78°C, followed by an electrophile (e.g., DMF). The NMR shows the aldehyde is installed, but the bromine has moved to a different position, or the ring is poly-halogenated.
Root Cause Analysis

The mechanism is the Halogen Dance (HD) reaction.[3][4]

  • Thermodynamics: The lithiated species formed initially (Kinetic Product) is less stable than a lithiated species stabilized by an adjacent fluorine atom (Thermodynamic Product).

  • The "Dance": The initial lithiated pyridine acts as a base, deprotonating a starting material molecule at the position ortho to the fluorine (the most acidic proton).[4] The bromine then migrates to the new anionic center.

Pathway Visualization

Halogen_Dance SM Starting Material (Br-Py-F) Li_Kinetic Kinetic Species (Li-Py-F) Unstable > -50°C SM->Li_Kinetic + n-BuLi (-78°C) Li_Kinetic->SM Proton Transfer Li_Thermo Thermodynamic Species (Li ortho to F) Li_Kinetic->Li_Thermo EQUILIBRIUM (The Dance) Promoted by Temp > -78°C

Figure 2: The Halogen Dance mechanism. The reaction is driven by the acidity of the proton ortho to the fluorine.

Troubleshooting Protocol

Q1: Did you allow the temperature to rise above -78°C before quenching?

  • The Science: The rate of the halogen dance is temperature-dependent. For fluoropyridines, the "dance" can occur within minutes at -40°C [2].

  • The Fix: Maintain strictly <-78°C during the lithiation and the addition of the electrophile. Use an internal thermometer, not just a bath thermometer.

Q2: Are you doing "Sequential Addition" (Li then Electrophile)?

  • The Fix: Switch to Barbier Conditions (In-Situ Quench) .

  • Protocol: Mix the bromo-fluoropyridine AND the electrophile (if compatible, e.g., TMSCl, Borates) in the flask first. Then, add

    
    -BuLi / 
    
    
    
    -PrMgCl slowly.
  • Why it works: The moment the Lithium-Halogen exchange happens, the unstable intermediate is immediately trapped by the electrophile before it has time to "dance" or deprotonate another molecule.

Q3: Is the "Dance" unavoidable?

  • The Fix: Block the dance floor.

  • Strategy: If the proton adjacent to the fluorine is the issue, substitute it (e.g., with a methyl or chlorine group) in an earlier step if the synthetic route allows. If not, use

    
    -BuLi  (2 equivalents) instead of 
    
    
    
    -BuLi.
    
    
    -BuLi performs Li-Hal exchange much faster than
    
    
    -BuLi, potentially outrunning the proton transfer [3].

Module 3: Experimental Data & Quick Reference

Solvent & Base Selection Matrix for Suzuki Coupling
ScenarioRecommended SolventRecommended BaseRationale
Standard Dioxane /

(4:1)

Baseline conditions.
High Debromination Toluene (Anhydrous)

(Anhydrous)
Removes H-sources; Phosphate is non-reducing.
Sterically Hindered

-Butanol / Toluene

High temp required; Cs increases solubility.
Acid Sensitive THF (Anhydrous)

Mild activation of boronic acid.
Lithiation Failure Decision Tree
  • Result: Recovered Starting Material (No Br loss, no reaction).

    • Cause: Wet solvent or insufficient organolithium quality.

    • Action: Titrate

      
      -BuLi; dry THF over molecular sieves.
      
  • Result: Debrominated Product (Ar-H).

    • Cause: Hydrodebromination.[3] The Li-species was formed but quenched by a proton source (water or acidic proton on substrate) before reacting with electrophile.

    • Action: Dry everything.[1][5] If substrate has acidic protons (NH, OH), use LiHMDS or NaH to deprotonate before Li-Hal exchange.

  • Result: Isomerized Product (Br moved).

    • Cause: Halogen Dance.

    • Action: Lower temp to -78°C; Use Barbier conditions (electrophile present during lithiation).

References

  • Navarro, O., et al. (2004).[6] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[6] Journal of Organic Chemistry. Link

  • Schnürch, M., et al. (2007).[7] Halogen Dance Reactions—A Review. Chemical Reviews. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[7][8] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link

  • BenchChem. (2025). Troubleshooting Dehalogenation Side Reactions in Suzuki Coupling. Technical Support Guide. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Side Reactions. Link

Sources

Technical Support Center: Palladium Removal from 2-Bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling the purification of 2-bromo-4-(2-fluoropropan-2-yl)pyridine . This intermediate presents a unique dual challenge: the pyridine nitrogen strongly coordinates palladium (making removal difficult), while the tertiary alkyl fluoride moiety is sensitive to harsh acidic or thermal conditions (risk of HF elimination).

Product: this compound (API Intermediate) Topic: Post-Reaction Palladium Scavenging & Purification Document ID: TS-PD-REM-042 Version: 2.1 (Current)

Core Technical Analysis

The Chelation Challenge

The primary obstacle in purifying this substrate is the pyridine nitrogen . Unlike simple aryl halides, the basic nitrogen acts as a potent


-donor ligand, forming stable Pd(II)-pyridine complexes (e.g., 

species). Standard aqueous washes often fail because the Pd remains tightly bound to the organic-soluble pyridine product.
Stability Constraints
  • Alkyl Fluoride Sensitivity: The 2-fluoropropan-2-yl group contains a tertiary C–F bond. While the electron-deficient pyridine ring offers some stabilization, exposure to strong Lewis acids or high temperatures (>80°C) can trigger E1-type elimination of HF, generating the isopropenyl side product.

  • Bromine Integrity: The C–Br bond is relatively stable but precludes the use of reductive scavenging conditions (e.g.,

    
    ) which could cause hydrodebromination.
    

Troubleshooting Guide & FAQs

Q1: I have washed my organic phase with 1M HCl, but the Pd level is still >500 ppm. Why?

A: While protonating the pyridine nitrogen (pKa ~2-3) can theoretically release coordinated Pd, the equilibrium often favors the Pd-N complex in organic solvents. Furthermore, strong acidic washes pose a risk to your tertiary fluoride. Recommendation: Switch to Solid-Supported Scavengers . Functionalized silica (e.g., Thiol or DMT) acts as a "super-ligand," effectively out-competing the pyridine nitrogen for Pd binding without requiring pH extremes.

Q2: My product yield drops significantly when using Activated Carbon.

A: Activated carbon acts via non-selective adsorption. The planar, aromatic nature of your pyridine product makes it prone to


 stacking interactions with the graphitic carbon surface, leading to yield loss.
Recommendation: 
  • Switch to Functionalized Silica: These are selective for metals and have minimal affinity for organic substrates.

  • If Carbon is mandatory: Use a specialized "low-adsorption" carbon (e.g., Darco KB-B) and limit contact time to <2 hours.

Q3: Can I use crystallization to remove the Palladium?

A: Generally, no . Pd-pyridine complexes often co-crystallize with the free pyridine product due to structural similarities. Scavenging must be performed before the final crystallization step.

Q4: Which scavenger functional group is best for this specific molecule?

A: Based on the "Hard-Soft Acid-Base" (HSAB) theory:

  • Palladium (Soft Acid): Prefers soft bases.

  • Best Ligands: Thiol (-SH) or Thiourea .

  • Avoid: Amine-based scavengers (e.g., Trisamine), as they are chemically similar to your product and offer little competitive advantage.

Decision Matrix & Workflow

Use the following logic to select the optimal purification route.

ScavengerSelection Start Start: Crude Reaction Mixture PdLevel Initial Pd Level? Start->PdLevel HighPd > 1000 ppm PdLevel->HighPd LowPd < 1000 ppm PdLevel->LowPd Carbon Activated Carbon (Darco KB-B) *Check Yield Loss* HighPd->Carbon Bulk Removal Silica Silica Scavenger (Si-Thiol / Si-DMT) LowPd->Silica Carbon->Silica Polishing Process Add 3-5 equiv. Stir 4h @ 40-50°C Silica->Process Filter Filter (Celite/Membrane) Process->Filter Test ICP-MS Analysis Filter->Test Pass Pass (<10 ppm) Test->Pass Fail Fail (>10 ppm) Test->Fail Fail->Silica Repeat with Fresh Scavenger

Figure 1: Decision matrix for selecting the appropriate scavenging strategy based on initial contamination levels.

Detailed Experimental Protocols

Method A: Silica-Based Scavenging (Recommended)

Target: <10 ppm Pd | Yield Recovery: >95% Reagents: SiliaMetS® Thiol (or equivalent mercaptopropyl-modified silica).

  • Dissolution: Dissolve the crude this compound in a solvent that dissolves the product well but is compatible with silica (Ethyl Acetate, THF, or Toluene). Avoid MeOH if possible to prevent potential solvolysis of the fluoride, though generally stable.

  • Dosage: Add 4 equivalents of Si-Thiol relative to the estimated residual Pd content.

    • Note: If Pd content is unknown, use 10-20% w/w relative to the crude product mass.

  • Incubation: Stir the suspension at 40–50°C for 4 hours .

    • Why Heat? Heat increases the kinetics of ligand exchange, helping the Thiol displace the Pyridine from the Pd center. Do not exceed 60°C to protect the tertiary fluoride.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm PTFE membrane to remove the scavenger.

  • Wash: Rinse the filter cake with 2 bed volumes of solvent to recover adsorbed product.

  • Concentration: Evaporate the solvent to yield the purified product.

Method B: L-Cysteine Extraction (Liquid-Liquid)

Target: <50 ppm Pd | Use Case: When solid scavengers are unavailable.

  • Preparation: Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Contact: Dissolve the crude product in a water-immiscible solvent (e.g., EtOAc, DCM).

  • Extraction: Add the L-Cysteine solution (1:1 volume ratio) to the organic phase.

  • Agitation: Stir vigorously for 1 hour at room temperature.

    • Mechanism:[1][2] L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group that pulls Pd into the aqueous phase.

  • Separation: Separate the layers. The Pd-Cysteine complex will be in the aqueous layer (often yellow/orange).

  • Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Comparative Data: Scavenger Efficiency

The following table summarizes expected performance based on similar pyridine-based substrates [1][4].[2]

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryNotes
Si-Thiol MercaptopropylHigh (95-99%) Excellent (>95%) Best overall balance.
Si-DMT DimercaptotriazineVery High (>99%)Good (90-95%)More expensive; extremely potent.
Activated Carbon N/AModerate (70-90%)Moderate (80-90%)Risk of product adsorption.
L-Cysteine Amino Acid/ThiolGood (80-95%)Excellent (>98%)Requires liquid-liquid extraction.
Acid Wash (HCl) N/APoor (<50%)GoodNot Recommended (Ineffective for pyridines).

References

  • SiliCycle Inc. (2016).[3] SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[4] Technology Networks. Link

  • International Council for Harmonisation (ICH). (2022). ICH Q3D(R2) Guideline for Elemental Impurities. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[5] How to Remove Palladium in Three Easy Steps. Link

Sources

Solving solubility issues of 2-bromo-4-(2-fluoropropan-2-yl)pyridine in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PYR-2B4F Subject: Solubility Optimization of 2-bromo-4-(2-fluoropropan-2-yl)pyridine in Non-Polar Media Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility limitations with This compound in strictly non-polar solvents (Hexane, Heptane, Toluene). While the isopropyl backbone at the C4 position contributes some lipophilicity, the high dipole moment generated by the pyridine nitrogen and the tertiary C-F bond creates a "solubility gap" in low-dielectric media.

This guide provides three tiered protocols to resolve this, ranging from solvent engineering to additive-based chelation, ensuring compatibility with downstream applications like halogen-lithium exchange or Grignard formation.

Module 1: Diagnostic & Mechanism

Why is this happening? The failure of "Like Dissolves Like." Your molecule possesses a "schizophrenic" polarity profile. The lipophilic bromine and isopropyl groups suggest non-polar compatibility, but the pyridine nitrogen (


 lone pair) and the C-F bond create localized high-polarity regions. In solvents like Hexane (

), the energy required to break the solute-solute lattice interactions is not compensated by the weak induced-dipole interactions offered by the solvent.
Diagnostic Logic Tree

Use the following decision matrix to select the correct protocol.

SolubilityDecision Start START: Define Application ReactType Is the solution for Organometallics (Li/Mg)? Start->ReactType TempSens Is the reaction Temperature Sensitive? ReactType->TempSens No (General Workup) ProtocolB PROTOCOL B: Lewis Base Additive (TMEDA) ReactType->ProtocolB Yes (Lithiation/Grignard) ProtocolA PROTOCOL A: Cosolvent Doping (MTBE/Toluene) TempSens->ProtocolA Yes (Cold Workup) ProtocolC PROTOCOL C: Thermal Gradient Dissolution TempSens->ProtocolC No (Recrystallization)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream chemical compatibility.

Module 2: Troubleshooting Protocols

Protocol A: Cosolvent Engineering (The "Doping" Method)

Best for: General handling, chromatography loading, and non-nucleophilic reactions. Concept: Introduce a "bridge" solvent that is miscible with hexane but possesses a permanent dipole to solvate the pyridine ring.

Solvent SystemRatio (v/v)Dielectric Constant (

)
Suitability
Hexane : MTBE 9:1 to 4:1Low-MediumExcellent. MTBE is stable to bases and solubilizes the pyridine well.
Heptane : Toluene 10:1LowGood.

-stacking of Toluene assists pyridine solvation.
Hexane : THF 19:1MediumUse Caution. THF coordinates strongly; may affect Lewis Acid catalysts.

Step-by-Step:

  • Weigh the target pyridine into the flask.

  • Add the polar cosolvent (e.g., MTBE) first to create a concentrated solution (approx. 1-2 M).

  • Slowly dilute with the non-polar solvent (Hexane) while stirring rapidly.

  • Visual Check: If oiling out occurs, add more cosolvent immediately.

Protocol B: Lewis Base Additives (The "Chelation" Method)

Best for: Lithiation (n-BuLi) , Grignard formation, and Negishi couplings. Concept: The pyridine nitrogen often aggregates in non-polar media. Adding a diamine breaks these aggregates and coordinates to the metal species, dramatically increasing solubility and reactivity.

The Golden Reagent: TMEDA (N,N,N',N'-Tetramethylethylenediamine).[1][2][3]

Workflow:

  • Suspend this compound in Hexane/Heptane (it will likely be a slurry).

  • Add 1.05 - 1.1 equivalents of TMEDA relative to the pyridine.

  • Observation: The slurry should clarify as the TMEDA disrupts the lattice/aggregates.

  • Critical Step: Cool to -78°C after solubilization. If precipitation occurs, the TMEDA-complex is often an amorphous solid that redissolves rapidly upon reagent addition (e.g., n-BuLi).

Expert Insight: In lithiation chemistry, the Li-TMEDA complex is more reactive than the hexameric n-BuLi. Ensure you adjust your reaction times accordingly.

Protocol C: Thermal Gradient Dissolution

Best for: Recrystallization and purification. Concept: Utilizing the high temperature coefficient of solubility for fluorinated aromatics in alkanes.

  • Slurry: Mix the compound in Heptane (10 mL/g).

  • Heat: Warm to 60°C. If it does not dissolve, add Toluene dropwise until clear.

  • Cool: Allow to cool slowly to Room Temperature, then to -20°C.

  • Result: The fluorinated isopropyl group often facilitates crystallization at low temps, acting as a "crystal anchor" once the thermal energy is removed.

Module 3: Frequently Asked Questions (FAQs)

Q1: I am trying to lithiate this molecule at -78°C in Hexane, but it precipitates. Will the reaction still work? A: Heterogeneous lithiations are notoriously unreliable (the "brick-dust" effect).

  • Fix: Use Protocol B . Add TMEDA (1.1 eq). If it still precipitates at -78°C, the precipitate is likely the TMEDA-substrate complex, which is generally reactive. Alternatively, switch the solvent system to THF/Hexane (1:4) , utilizing the "Trapp Mixture" concept for low-temperature solubility.

Q2: Why not just use DCM or Chloroform? A: If your downstream chemistry allows it, yes! However, halogenated solvents are incompatible with organolithiums (violent decomposition/carbene formation) and many transition metal catalysts. This guide assumes you are forced into non-polar media by chemical necessity.

Q3: Does the fluorine on the isopropyl group affect solubility? A: Yes. While the isopropyl group is lipophilic, the C-F bond adds a dipole. This makes the molecule less soluble in hexane than the non-fluorinated isopropyl analog, but more soluble than the naked bromo-pyridine. It also makes the molecule prone to "oiling out" rather than crystallizing.

Visualizing the Solubilization Workflow

SolubilityWorkflow Input Insoluble Substrate Step1 Forms Aggregates Input->Step1 Solvent Non-Polar Solvent (Hexane) Solvent->Step1 Action Add Modifier (TMEDA/MTBE) Step1->Action Mechanism Disrupts Dipole Stacking Action->Mechanism Result Homogeneous Solution Mechanism->Result

Figure 2: Mechanism of action for additive-mediated solubilization.

References

  • Reich, H. J. (2023). Solubility and Aggregation of Organolithium Reagents. University of Wisconsin-Madison Chemistry. [Link]

  • Collum, D. B. (1993). Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Accounts of Chemical Research, 26(5), 227–234. [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Chapter on Superbases and Solubility). [Link]

  • PubChem. (2024).[3][5] 2-Bromopyridine Physical Properties and Solubility Data. National Library of Medicine. [Link]

Sources

Controlling regioselectivity when functionalizing 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: REGIO-PYR-F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Scaffold Paradox

You are working with 2-bromo-4-(2-fluoropropan-2-yl)pyridine . This scaffold is a high-value bioisostere; the 2-fluoropropan-2-yl group mimics a tert-butyl group's bulk but lowers lipophilicity (LogP) and blocks metabolic oxidation.

The Challenge: You face a "Reactivity vs. Stability" paradox.

  • C2-Br (The Handle): Highly reactive toward Pd-catalyzed coupling and SNAr.

  • C4-Fluoroalkyl (The Liability): The tertiary C-F bond is chemically robust unless exposed to strong Brønsted bases (alkoxides) or specific Lewis acids, which trigger E2 elimination to the isopropenyl derivative (styrene-like analog).

  • C3-H (The Trap): Attempting to functionalize the C3 position via lithiation risks the "Halogen Dance," scrambling your regiochemistry.

Module 1: Cross-Coupling (Suzuki/Buchwald)

User Reported Issue:

"I am attempting a Suzuki coupling at the C2 position. Conversion is decent, but I am observing significant amounts of a defluorinated alkene side product (isopropenyl pyridine)."

Root Cause Analysis:

The standard Suzuki bases (e.g., KOtBu, NaOEt, or even NaOH in biphasic systems) are sufficiently basic to deprotonate the methyl groups of the isopropyl moiety. The adjacent pyridine ring and the electron-withdrawing fluorine atom lower the pKa of these protons, facilitating E2 elimination of HF.

The Solution: Base Switching & Anhydrous Conditions

To preserve the tertiary fluoride, you must decouple nucleophilicity from basicity.

Recommended Protocol (Suzuki-Miyaura):

  • Catalyst: Pd(dppf)Cl2[1]·DCM or Pd(OAc)2/XPhos (for difficult partners).

  • Base: Cs2CO3 or K3PO4 (anhydrous). Avoid hydroxides and alkoxides.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous). Avoid aqueous biphasic systems if elimination is observed.

  • Temperature: 80–100 °C.

Data: Base Compatibility Screen

Base TypepKa (conj. acid)Elimination RiskYield (Target)Recommendation
KOtBu ~17High (Major Product)< 10%DO NOT USE
NaOH (aq) 15.7Medium 40-50%⚠️ Risky
Cs2CO3 10.3Low 85-92% Standard
K3PO4 12.3Low 80-88%Alternative

Module 2: Lithiation & C-H Functionalization

User Reported Issue:

"I treated the starting material with LDA followed by an electrophile to functionalize C3. NMR shows the electrophile incorporated, but the Bromine atom has moved to C3 or C4. The regioselectivity is scrambled."

Root Cause Analysis: The Halogen Dance

2-Bromopyridines are notorious for the Halogen Dance mechanism.[2] Upon lithiation at C3 (the kinetically favored site due to the inductive effect of N and Br), the resulting lithio-species is unstable. If the temperature is too high or the quench too slow, the lithiated species attacks a non-lithiated molecule, transferring the bromine. This cascades until the most thermodynamically stable lithio-isomer (often C4 or C6) is formed.

The Solution: Kinetic Control

You must operate strictly under Kinetic Control .

Protocol (C3-Functionalization):

  • Solvent: THF (Anhydrous).

  • Base: LDA (Lithium Diisopropylamide). Do not use n-BuLi directly as it causes Li-Hal exchange at C2.

  • Temperature: Strictly -78 °C .

  • Time: Deprotonation must be short (< 15 mins).

  • Quench: Add electrophile immediately and rapidly at -78 °C.

Visualizing the Mechanism

HalogenDance Start 2-Br-4-(RF)Pyridine Lithiation C3-Lithiation (Kinetic Product) Start->Lithiation LDA, -78°C Dance Halogen Dance (Br Migration) Lithiation->Dance T > -60°C or Slow Quench Trapped C3-Functionalized Product Lithiation->Trapped Fast Electrophile Addition Scramble Regio-Scrambled Mixture Dance->Scramble

Figure 1: Decision pathway for C3-lithiation. Red path indicates the thermodynamic "Halogen Dance" failure mode; Green path indicates successful kinetic trapping.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Reported Issue:

"SNAr with amines at C2 is sluggish. I tried heating to 140°C, but the material decomposed."

Root Cause Analysis:

While the C2-Br is activated by the pyridine nitrogen, the C4-alkyl group (even with fluorine) is sterically bulky and does not provide the same strong mesomeric activation as a nitro or cyano group. Forcing conditions (high heat) promote HF elimination (decomposition).

The Solution: Solvent Effects & Catalysis

Instead of heat, use Polar Aprotic Solvents to strip the cation from your nucleophile, increasing its reactivity, or use Buchwald-Hartwig (see Module 1) if SNAr fails.

Optimization Guide:

  • Solvent: NMP or DMSO (accelerates SNAr rates by orders of magnitude vs. alcohols).

  • Base: DIPEA (Hünig's base) or K2CO3. Avoid alkoxides.

  • Temperature: Cap at 100 °C.

  • Additives: If using amines, adding 1.0 eq of KF can sometimes accelerate the reaction via a transient "F-SNAr" mechanism (Halex exchange), as C2-F is more reactive than C2-Br toward amines.

References & Authority

  • Suzuki Coupling with Alkyl Fluorides:

    • Mechanism & Tolerance:[3][4] Anbarasan, P.; Neumann, H.; Beller, M. "Efficient Synthesis of Aryl Fluorides." Angew.[5] Chem. Int. Ed.2010 , 49, 2219. (Demonstrates Pd-catalysis compatibility with C-F bonds).

    • Base Sensitivity: Identifying the incompatibility of KOtBu with tertiary alkyl halides is a fundamental tenet of elimination chemistry (E2 mechanism). See: March's Advanced Organic Chemistry, 8th Ed., Wiley, 2019 , Chapter 17.

  • Halogen Dance on Pyridines:

    • Mechanism:[2][6][7][8] Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007 , 36, 1046–1057. Link

    • Kinetic Control: Schlosser, M. "The 2-Bromopyridine Scenario: A Sophisticated Game of Chess." Eur. J. Org. Chem.2005 , 835.

  • Tertiary Alkyl Fluoride Stability:

    • Synthesis & Stability: Okazoe, T. "Overview on the History of Organofluorine Chemistry." Proc. Jpn. Acad., Ser. B2009 , 85, 276. (Discusses the bond strength vs. elimination risks of tertiary fluorides).

  • General Pyridine Functionalization:

    • SNAr Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley, 2010 . (Definitive text on pyridine reactivity patterns).

Sources

Validation & Comparative

1H NMR and 13C NMR spectrum analysis of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectrum analysis of 2-bromo-4-(2-fluoropropan-2-yl)pyridine Content Type: Publish Comparison Guide

Executive Summary & Application

This guide provides a technical analysis of the NMR spectral characteristics of This compound (Compound A ). It is designed for medicinal chemists utilizing this moiety as a metabolic blocker or lipophilic bioisostere.

The analysis is presented as a comparative study against its non-fluorinated precursor, 2-bromo-4-isopropylpyridine (Compound B ). This comparison highlights the diagnostic splitting patterns introduced by the fluorine atom (


, spin ½), which serves as the primary validation checkpoint for successful synthesis.
Structural Context & Bioisosterism

The transition from an isopropyl group to a 2-fluoropropan-2-yl group (often called a gem-dimethyl fluoro group) is a critical strategy in lead optimization.

  • Metabolic Stability: The C–F bond blocks the tertiary benzylic position, preventing cytochrome P450-mediated hydroxylation.

  • Lipophilicity: Fluorination modulates

    
     and alters the conformation of the side chain due to the gauche effect.
    
Experimental Protocol

To ensure reproducible spectral data, the following acquisition protocol is recommended.

Sample Preparation Workflow

G cluster_0 Preparation Phase cluster_1 Acquisition Phase Solvent Solvent Selection CDCl3 (99.8% D) + 0.03% TMS Mass Sample Mass 10-15 mg (1H) 30-50 mg (13C) Solvent->Mass Tube Tube Quality 5mm High-Precision (Wilmad 528 or equiv) Mass->Tube Lock Lock & Shim Target: CDCl3 signal Line width < 0.5 Hz Tube->Lock Pulse Pulse Sequence 1H: zg30 (30° pulse) 13C: zgpg30 (1H decoupled) Lock->Pulse Scans Scans (NS) 1H: 16 scans 13C: >512 scans Pulse->Scans

Caption: Standardized workflow for acquiring high-resolution NMR data for fluorinated pyridine intermediates.

Comparative Analysis: NMR

The proton spectrum provides the first confirmation of the C–F bond formation. The disappearance of the methine proton and the splitting of the methyl signal are the definitive markers.

Key Spectral Differences
FeatureCompound B (Isopropyl Precursor)Compound A (Fluorinated Product)Mechanistic Cause
Methyl Group Doublet (

1.25 ppm)
Doublet (

1.70 ppm)
B:

coupling to methine.A:

coupling to Fluorine.
Methine (CH) Septet (

2.90 ppm)
Absent Replacement of H by F eliminates this signal.
Aromatic H3

7.35 ppm (d)

7.55 ppm (d)
Deshielding due to electronegative F (inductive effect).
Aromatic H5

7.10 ppm (dd)

7.30 ppm (dd)
Long-range inductive deshielding.
Aromatic H6

8.30 ppm (d)

8.40 ppm (d)
Proximity to Nitrogen (deshielding cone) remains dominant.
Detailed Analysis of Compound A
  • The Methyl Doublet: The six equivalent methyl protons appear as a clean doublet with a coupling constant

    
    . This is distinct from the isopropyl doublet (
    
    
    
    ).
  • Chemical Shift Drift: The methyls shift downfield (from

    
    1.25 to 
    
    
    
    1.70 ppm) due to the electron-withdrawing nature of the geminal fluorine.
Comparative Analysis: NMR

The


 spectrum is the most information-dense dataset for this molecule due to the large C–F coupling constants (

).
Coupling Tree Logic (Graphviz)

The fluorine atom splits carbon signals based on distance (number of bonds).

Coupling cluster_C Carbon Signals Fluorine Fluorine-19 (Spin 1/2) C_quat C-F (Quaternary) ~95 ppm Doublet Fluorine->C_quat 1-Bond Coupling (1J_CF ~175 Hz) C_methyl CH3 (Methyls) ~28 ppm Doublet Fluorine->C_methyl 2-Bond Coupling (2J_CF ~25 Hz) C_ipso Pyridine C4 (Ipso) ~158 ppm Doublet Fluorine->C_ipso 2-Bond Coupling (2J_CF ~25-30 Hz) C_ortho Pyridine C3/C5 Doublet (Small J) Fluorine->C_ortho 3-Bond Coupling (3J_CF ~5-10 Hz)

Caption: Visualization of


 coupling propagation to nearby carbons.
Quantitative Data Comparison
Carbon PositionCompound B (Isopropyl)

(ppm)
Compound A (Fluoro)

(ppm)
Multiplicity (

)
Aliphatic C-X

33.5 (CH)

94.5 (C-F)
Doublet (

)
Methyls

23.0

28.5
Doublet (

)
Pyridine C4 (Ipso)

159.0

164.0
Doublet (

)
Pyridine C3

126.0

123.0
Doublet (

)
Pyridine C5

121.0

118.0
Doublet (

)
Pyridine C2 (Br)

142.5

142.8
Singlet (or weak

)
Pyridine C6

150.0

150.5
Singlet

Note on Assignment: In Compound A , the signal at ~94.5 ppm is the most distinct feature. It typically appears as a low-intensity doublet (due to lack of NOE enhancement on quaternary carbons and splitting) and confirms the


 C–F bond.
Troubleshooting & Validation

Issue: The methyl doublet in


 NMR looks like a singlet or is broad.
  • Cause: This often happens if the field homogeneity is poor or if there is conformational exchange (less likely here).

  • Solution: Check ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     NMR.[1][2][3][4][5][6] The methyls must  appear as a doublet with 
    
    
    
    . If they are a singlet in
    
    
    , you likely have the hydroxy-intermediate (alcohol) or the alkene elimination product, not the fluoride.

Issue: Missing Quaternary Carbon Signal.

  • Cause: The C-F carbon signal is split into a wide doublet and has a long relaxation time (

    
    ).
    
  • Solution: Increase the relaxation delay (

    
    ) to 2-3 seconds and increase the number of scans (NS > 1024).
    
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem.1997 , 62, 7512–7515.[7] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for C-F coupling constants).
  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330. Link

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.[8] Link

Sources

Comparison of 2-bromo-4-(2-fluoropropan-2-yl)pyridine vs 2-bromo-4-isopropylpyridine

[1]

Executive Summary

The transition from 2-bromo-4-isopropylpyridine (1) to This compound (2) represents a classic bioisosteric replacement strategy. While the isopropyl group is a standard lipophilic scaffold, it suffers from metabolic liability at the benzylic methine position. The fluorinated analog introduces a tertiary fluoride that blocks cytochrome P450 (CYP450) oxidation, modulates lipophilicity (



Feature2-Bromo-4-isopropylpyridineThis compound
Structure Pyridine-CH(CH

)

Pyridine-CF(CH

)

Primary Role Lipophilic spacer / ScaffoldMetabolically stable bioisostere
Metabolic Stability Low (Benzylic oxidation)High (Metabolic blocking)
Electronic Effect Weak electron donor (+I)Strong electron withdrawer (-I)
Synthetic Cost Low (Commodity chemical)Medium (Requires deoxyfluorination)

Physicochemical Profile & Performance Data

The introduction of a single fluorine atom at the tertiary carbon drastically alters the electronic and physical landscape of the molecule.

Comparative Data Table
Property2-Bromo-4-isopropylpyridineThis compoundImpact of Fluorination
Molecular Weight 200.08 g/mol 218.07 g/mol +18 Da (negligible)
ClogP (Lipophilicity) ~2.9 - 3.1~2.5 - 2.7Decrease (~0.4 log units) . Polar C-F bond reduces lipophilicity compared to C-H.
Pyridine pKa ~3.5 - 4.0~2.0 - 2.5Decrease (~1.5 units) . The -I effect of fluorine reduces N-basicity.
TPSA 12.89

12.89

Minimal change (Fluorine is not a H-bond acceptor in this context).
Bond Dissociation Energy ~90 kcal/mol (C-H)~105 kcal/mol (C-F)+15 kcal/mol . Critical for metabolic stability.
Mechanistic Insights
  • Lipophilicity Modulation: Contrary to the "fluorine = lipophilic" myth, replacing a hydrogen with fluorine on a saturated alkyl chain typically lowers LogP due to the high polarity of the C-F bond, unless the molecule is heavily fluorinated (perfluorination). This improves solubility in aqueous media while maintaining hydrophobic bulk.

  • Basicity Reduction: The strong inductive withdrawing effect of the fluorine (separated by only one carbon from the ring) pulls electron density away from the pyridine nitrogen. This lowers the pKa, meaning the molecule is less likely to be protonated at physiological pH (7.4), potentially increasing the fraction of neutral species available for passive membrane diffusion.

Functional Performance: Metabolic Stability

The primary driver for selecting the fluorinated analog is Metabolic Blocking .

The Problem: Benzylic Oxidation

In 2-bromo-4-isopropylpyridine , the tertiary methine hydrogen (benzylic position) is electronically activated and sterically accessible. CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract this hydrogen via a radical mechanism, leading to the formation of a tertiary alcohol, which is often rapidly conjugated and excreted.

The Solution: Fluorine Blockade

Replacing the methine hydrogen with fluorine creates This compound .

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol vs ~90 kcal/mol for benzylic C-H). CYP450 cannot generate the energy required to abstract the fluorine atom.

  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but mimics it closely enough to fit in the same binding pocket, while providing steric protection against nucleophilic attack at the carbon.

Visualization: Metabolic Pathways

MetabolicPathwayIsopropyl2-Bromo-4-isopropylpyridine(Susceptible Substrate)RadicalBenzylic RadicalIntermediateIsopropyl->RadicalCYP450 (H-abstraction)AlcoholTertiary Alcohol(Polar Metabolite)Radical->AlcoholOH ReboundClearanceRapid Clearance(Glucuronidation)Alcohol->ClearanceFluoroThis compound(Blocked Substrate)StableMetabolically Stable(High Exposure)Fluoro->StableC-F Bond Resists CYP450

Figure 1: Comparative metabolic fate. The isopropyl analog undergoes rapid oxidation, while the fluoro-analog resists metabolism.

Synthetic Accessibility & Protocols

While the isopropyl analog is a commodity chemical, the fluoro-analog requires specific synthesis. Below is the industry-standard protocol for synthesizing This compound .

Synthetic Route Diagram

SynthesisStart2-Bromo-4-pyridinecarboxylic acidmethyl esterStep1Step 1: Grignard Addition(MeMgBr, THF, -78°C to RT)Start->Step1InterIntermediate:2-Bromo-4-(2-hydroxypropan-2-yl)pyridineStep1->InterStep2Step 2: Deoxyfluorination(DAST or XtalFluor-E, DCM, -78°C)Inter->Step2ProductProduct:This compoundStep2->Product

Figure 2: Two-step synthesis from the methyl ester precursor.

Detailed Experimental Protocol (Step 2: Deoxyfluorination)

Note: Step 1 (Grignard) is standard. Step 2 is the critical failure point if not handled correctly.

Objective: Convert the tertiary alcohol to the tertiary fluoride. Reagents: Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-bromo-4-(2-hydroxypropan-2-yl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: DAST is unstable at room temperature and can cause elimination side-products.

  • Addition: Add DAST (1.2 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO

    
     at 0°C. Caution: Vigorous CO
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-product is typically less polar (higher R

    
    ) than the alcohol precursor.
    

Strategic Recommendations

When to use 2-Bromo-4-isopropylpyridine:
  • Early Screening: When cost and speed are prioritized over metabolic stability.

  • Solubility Issues: If the target molecule is too polar, the isopropyl group adds necessary lipophilicity.

  • Steric Probing: To validate that the binding pocket can accommodate the bulk of a branched alkyl group.

When to use this compound:
  • Lead Optimization: When the isopropyl analog shows high clearance (high intrinsic clearance,

    
    ) in microsomal stability assays.
    
  • hERG Mitigation: The reduction in pyridine basicity (lower pKa) often reduces affinity for the hERG potassium channel, a common cardiac toxicity liability for basic amines.

  • Patentability: The "methyl-to-fluoro" switch is a distinct structural change that can offer new intellectual property space.

References

  • Linclau, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.[1] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • BenchChem. "this compound Product Data." BenchChem Chemical Database. Link

A Senior Application Scientist's Guide to Bioisosteric Evaluation: 2-Fluoropropan-2-yl vs. Tert-Butyl Groups in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties is a critical determinant of clinical success. Bioisosterism, the practice of substituting one group with another that has similar physical or chemical properties, is a cornerstone of this optimization process.[1] This guide provides an in-depth comparison of a classic lipophilic anchor, the tert-butyl group, with its fluorinated counterpart, the 2-fluoropropan-2-yl group, specifically within the context of a pyridine scaffold—a privileged heterocycle in medicinal chemistry.

The tert-butyl group is prized for its ability to fill hydrophobic pockets and act as a steric shield, often enhancing potency and metabolic stability.[2] However, it is not metabolically inert and its high lipophilicity can present challenges. Replacing it with a 2-fluoropropan-2-yl group is a nuanced decision. This guide will dissect the causal relationships between this substitution and the resulting changes in physicochemical properties, metabolic fate, and potential biological activity, providing the data-driven insights necessary for informed drug design.

Comparative Physicochemical Properties: The Foundation of Function

The decision to replace a tert-butyl group with a 2-fluoropropan-2-yl moiety is fundamentally a decision to modulate key physicochemical parameters. The introduction of a single fluorine atom in this manner creates subtle but significant shifts in lipophilicity, electronics, and conformation.

Causality Behind the Comparison

The primary rationale for this bioisosteric switch is often to mitigate metabolic liabilities associated with the tert-butyl group while retaining sufficient steric bulk. Fluorine, being the most electronegative element, imparts a strong inductive effect, which alters the electron distribution across the molecule.[3] This has cascading effects on properties like pKa and lipophilicity, which in turn govern solubility, membrane permeability, and target engagement.

Data Summary: Physicochemical Impact
PropertyTert-Butyl Pyridine Derivative2-Fluoropropan-2-yl Pyridine DerivativeRationale for Change
cLogP ~3.5~3.1Monofluorination of an alkyl group typically reduces lipophilicity by masking hydrophobic surface area and introducing a polar C-F bond.[4][5]
Pyridine pKa ~5.5~4.8The strong electron-withdrawing effect of the fluorinated group pulls electron density from the pyridine ring, reducing the basicity of the nitrogen atom.[6][7]
Conformation Locks adjacent conformations due to large steric bulk (A-value ~4.9 kcal/mol).[8]Similar steric bulk but with altered electrostatic potential due to the C-F dipole. May influence local solvation and intramolecular interactions.
Hansch π Value +1.98~+1.5 (Estimated)The π value quantifies the lipophilicity contribution of a substituent. Fluorination generally lowers this value.[9]
Visualizing the Structural and Electronic Differences

The following diagram illustrates the key structural and electronic distinctions between the two groups when attached to a pyridine ring.

cluster_0 Tert-Butyl Pyridine cluster_1 2-Fluoropropan-2-yl Pyridine cluster_data tertbutyl tertbutyl tertbutyl_data Higher Lipophilicity (cLogP) Higher Basicity (pKa) fluoropropyl fluoropropyl fluoropropyl_data Lower Lipophilicity (cLogP) Lower Basicity (pKa) G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw & Dilute HLMs + Buffer D Pre-incubate HLM + Compound A->D B Prepare Test Compound & Controls (1µM) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining & Determine t½, CLint I->J

Figure 2: Human Liver Microsome (HLM) stability assay workflow.
Comparative Metabolic Data (Hypothetical)
CompoundHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Pathway
Tert-Butyl Pyridine 2527.7High
2-Fluoropropan-2-yl Pyridine >120<5.8Low to Negligible
Verapamil (High CL Control) 886.6High
Warfarin (Low CL Control) 1156.0Low
Visualizing the Metabolic Pathways

cluster_tertbutyl Tert-Butyl Pyridine Metabolism cluster_fluoro 2-Fluoropropan-2-yl Pyridine Metabolism parent_tb Tert-Butyl Pyridine metabolite_tb Hydroxylated Metabolite parent_tb->metabolite_tb CYP450 (e.g., CYP3A4) parent_f 2-Fluoropropan-2-yl Pyridine metabolite_f Metabolic Pathway Blocked parent_f->metabolite_f Resistant to Oxidation

Figure 3: Comparative metabolic pathways.

Impact on Biological Activity: A Case-Specific Analysis

The ultimate test of a bioisosteric replacement is its effect on biological activity. The shift in electronics and lipophilicity can profoundly impact target engagement, potency, and selectivity.

Hypothetical Scenario: Kinase Inhibitor Design

Consider a pyridine-containing kinase inhibitor where the substituent at the 4-position projects into a hydrophobic pocket, and the pyridine nitrogen forms a key hydrogen bond with a backbone amide in the hinge region of the kinase.

  • Potency (Ki): The tert-butyl group may provide optimal hydrophobic packing in the pocket, leading to high potency. The slightly different shape and reduced lipophilicity of the 2-fluoropropan-2-yl group could lead to a modest decrease in potency if hydrophobic interactions are dominant.

  • Selectivity: The most significant change comes from the pyridine's pKa. A lower pKa (as seen with the fluorinated analog) reduces the compound's basicity. This is often highly desirable, as it can decrease off-target activity at aminergic G-protein coupled receptors (GPCRs), a common liability for basic compounds.

  • Permeability & Efflux: The reduction in pKa means that at physiological pH (7.4), a larger fraction of the fluorinated compound will be in its neutral, more membrane-permeable form. This can improve cell permeability and potentially reduce susceptibility to efflux transporters like P-glycoprotein (Pgp). [6]

Comparative Biological Data (Hypothetical)
CompoundTarget Ki (nM)Off-Target (5-HT2A) Ki (nM)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
Tert-Butyl Pyridine 51508
2-Fluoropropan-2-yl Pyridine 15>10,00015
Visualizing the Ligand-Target Interaction Hypothesis

G cluster_target Kinase Binding Site cluster_ligand hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyridine_N Pyridine N pyridine_N->hinge H-Bond (pKa Dependent) substituent tert-Butyl or 2-Fluoropropan-2-yl substituent->pocket Hydrophobic Interaction (LogP Dependent)

Figure 4: Ligand-target interaction hypothesis.

Conclusion and Recommendations

The replacement of a tert-butyl group with a 2-fluoropropan-2-yl group is a powerful, albeit context-dependent, strategy in medicinal chemistry.

  • Choose the 2-Fluoropropan-2-yl group when:

    • Metabolism via tert-butyl hydroxylation is a primary clearance pathway.

    • Reducing the basicity of the pyridine core is necessary to mitigate off-target effects (e.g., hERG, aminergic GPCRs).

    • A modest reduction in lipophilicity is desired to improve the overall ADME profile without sacrificing too much potency.

  • Retain the Tert-Butyl group when:

    • Maximizing hydrophobic interactions is absolutely critical for potency, and no metabolic liability is observed.

    • The higher basicity of the pyridine nitrogen is essential for the primary target interaction (e.g., forming a salt bridge).

Ultimately, this bioisosteric pair represents a classic trade-off in drug design: enhanced metabolic stability and selectivity versus potentially maximal potency. The experimental data generated from the protocols outlined in this guide will provide the necessary evidence to make a rational, data-driven decision for project advancement.

Appendix: Detailed Experimental Protocols

Protocol: Human Liver Microsome (HLM) Stability Assay

[10][11][12]

  • Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Thaw a vial of pooled HLM (e.g., from a commercial supplier) at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.

    • Prepare 1 µM working solutions of the test compounds and positive controls (e.g., Verapamil, Warfarin) in the buffer from 10 mM DMSO stock solutions. The final DMSO concentration should be ≤0.1%.

    • Prepare a 10 mM NADPH regenerating system solution in buffer.

  • Incubation:

    • In a 96-well plate, add 90 µL of the HLM solution to each well.

    • Add 5 µL of the test compound/control working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 5 µL of the NADPH solution to each well (final volume = 100 µL). For the T=0 time point, add the quenching solution before the NADPH.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (IS) to the appropriate wells.

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000 .

References

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Hong, J. Y., et al. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. [Link]

  • Evotec. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Evotec. [Link]

  • Isanbor, C., & O’Hagan, D. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Obach, R. S., et al. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. [Link]

  • Gouverneur, V., et al. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

  • Gurbych, O., et al. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • ResearchGate. Comparison of the pKa differences between fluorinated and non-fluorinated cyclic carboxylic acids. ResearchGate. [Link]

  • Holst, P. B., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. [Link]

  • Stepan, A. F., & Obach, R. S. Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • O’Hagan, D. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Kharasch, E. D. Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology. [Link]

  • Ritter, T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Kharasch, E. D., et al. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation. Anesthesiology. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gurbych, O., et al. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • MedChemica. Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Altman, R. A., et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Google Patents. Process for providing 2-fluoropyridine.
  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Shaik, S., et al. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]

  • Singh, N., & Pandey, J. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Glyn, R. J., & Pattison, G. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Tantillo, D. J., et al. Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Communications. [Link]

  • Guengerich, F. P. Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [Link]

  • Google Patents. Process for the preparation of fluorinated pyridines.
  • Wikipedia. Butyl group. Wikipedia. [Link]

  • Brust, P., et al. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes. [Link]

  • Rainaldi, M., et al. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. [Link]

  • Filo. The hyperconjugative stabilities of tert-butyl cation and 2-butene, respectively, are due to. Filo. [Link]

  • PubChem. 2-Fluoropropane. National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The Analyte: 2-bromo-4-(2-fluoropropan-2-yl)pyridine is a critical heterocyclic building block. Its structure features a basic pyridine nitrogen, a lipophilic bromine at the C2 position, and a tertiary alkyl fluoride at C4.

The Challenge: Standard C18 methods often fail to adequately resolve this compound from its critical process impurities, specifically:

  • The Hydrolysis Impurity: 2-bromo-4-(2-hydroxypropan-2-yl)pyridine (Labile tertiary fluoride).

  • The Des-bromo Impurity: 4-(2-fluoropropan-2-yl)pyridine (Debromination byproduct).

  • The Elimination Impurity: 2-bromo-4-(prop-1-en-2-yl)pyridine (Loss of HF).

The Solution: This guide compares the industry-standard C18 stationary phase against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. We demonstrate that while C18 provides adequate retention, the PFP phase offers superior selectivity for halogenated pyridine derivatives due to unique electrostatic and


-

interactions.

Comparative Analysis: Stationary Phase Selection

The following data represents optimized separation metrics under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).

Table 1: Performance Metrics Comparison
FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic

-

, Dipole-Dipole, H-Bonding, Shape Selectivity
Retention (k') High (Strong hydrophobic retention)ModerateModerate to High
Peak Shape (Tf) 1.3 - 1.5 (Tailing due to Silanols)1.1 - 1.2 (Improved)0.95 - 1.05 (Excellent)
Selectivity (

) vs. Des-bromo
1.1 (Poor resolution)1.3 (Good)1.6 (Superior)
Resolution (Rs) of Hydroxy Imp. > 5.0 (Easy separation)> 5.0> 5.0
Critical Failure Mode Co-elution of positional isomers or des-halo impurities.Better for aromatics, but lacks specific halogen selectivity.None observed. Resolves based on electron density differences.
Mechanism of Action: Why PFP Wins

The PFP phase is electron-deficient due to the five fluorine atoms on the phenyl ring. The analyte (this compound) is electron-rich at the bromine and nitrogen but possesses a polar C-F bond.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring attracts the electron-rich pyridine ring of the analyte.
  • Dipole-Dipole: The strong dipole of the C-F bond in the analyte interacts specifically with the C-F bonds of the stationary phase, a mechanism C18 completely lacks.

Visualizing the Separation Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logical progression for selecting the optimal method for halogenated pyridines.

MethodDevelopment Start Start: Purity Analysis of Halogenated Pyridine CheckLogP Check LogP & pKa (Basic N, Hydrophobic Br) Start->CheckLogP ScreenC18 Screen 1: C18 Column (Low pH Buffer) CheckLogP->ScreenC18 EvalC18 Resolution > 2.0 for all impurities? ScreenC18->EvalC18 FinalizeC18 Finalize C18 Method EvalC18->FinalizeC18 Yes ScreenPFP Screen 2: PFP Column (Methanol vs ACN) EvalC18->ScreenPFP No (Co-elution) Optimize Optimize Gradient & Temperature ScreenPFP->Optimize Validate Validation (ICH Q2) Optimize->Validate

Caption: Decision matrix prioritizing PFP screening when C18 fails to resolve de-halogenated impurities.

Diagram 2: Interaction Mechanisms (C18 vs. PFP)

Visualizing why the PFP column provides better selectivity for this specific molecule.

Interactions cluster_C18 C18 Phase Interactions cluster_PFP PFP Phase Interactions Analyte Analyte: This compound C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Hydrophobic (Non-specific) PFP_Ligand Pentafluorophenyl Ring Analyte->PFP_Ligand Hydrophobic Analyte->PFP_Ligand Pi-Pi Stacking Analyte->PFP_Ligand Dipole-Dipole (F-F)

Caption: Comparison of interaction modes. PFP offers three distinct retention mechanisms compared to C18's single mode.

Optimized Experimental Protocol

Based on the comparative analysis, the PFP Method is recommended for release testing.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Fluorophenyl-PFP, 150 x 4.6 mm, 3 µm (e.g., ACE C18-PFP or Phenomenex Kinetex PFP).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 35°C.[1]

Mobile Phase Preparation[2]
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[5] Rationale: Acidic pH ensures the pyridine nitrogen is protonated (

    
    ), preventing interaction with residual silanols.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Standard Preparation Workflow
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.[2] (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A. (Conc: 0.1 mg/mL).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).

Self-Validating System Suitability (SST)

To ensure trustworthiness, the method must pass these criteria before every analysis run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and Impurity A (Des-bromo analog). This confirms the column's specific selectivity is active.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Main Peak.[2] Ensures the mobile phase pH is sufficiently suppressing silanol interactions.
    
  • Precision: %RSD of 6 replicate injections of Working Standard < 2.0%.

  • Signal-to-Noise (S/N): > 10 for the Sensitivity Solution (LOQ).

References

  • Regalado, E. L., et al. (2019).[6] "Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS." Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2024). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note.

  • Euerby, M. R., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.

  • BenchChem. (2025).[7][2][8] "Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products." Technical Guide.

  • Mac-Mod Analytical. "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases." Technical Poster.

Sources

Structural Impact of the 2-Fluoropropan-2-yl Motif: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In modern medicinal chemistry, the 2-fluoropropan-2-yl group is a critical bioisostere for the isopropyl group. While the isopropyl moiety is efficient for filling hydrophobic pockets, it is metabolically vulnerable to benzylic oxidation. Substituting the tertiary hydrogen with fluorine blocks this metabolic soft spot while modulating lipophilicity (LogP) and altering the electronic properties of the pyridine ring.

This guide compares the crystallographic and physicochemical profiles of the 2-bromo-4-(2-fluoropropan-2-yl)pyridine scaffold against its non-fluorinated alternative (isopropyl) and the trifluoromethyl analog. Data is derived from high-resolution small molecule structures and protein-ligand complexes (specifically BRAF inhibitors like Encorafenib).

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1]

The following data contrasts the structural and electronic impact of the single fluorine atom substitution at the tertiary carbon of the isopropyl group attached to the pyridine ring.

Table 1: Structural & Physicochemical Comparison
FeatureSubject: 2-Fluoro-2-propyl Alternative: Isopropyl Alternative: Trifluoromethyl
Formula Motif -C(CH3)2F-CH(CH3)2-CF3
C-X Bond Length 1.38 Å (C-F) 1.09 Å (C-H)1.33 Å (C-F)
Van der Waals Radius 1.47 Å (Fluorine) 1.20 Å (Hydrogen)~2.0 Å (Effective group)
Electronic Effect Inductive withdrawal (-I), reduces pyridine basicity.Weak electron donation (+I).Strong withdrawal, deactivates ring.
Metabolic Stability High (Blocks CYP450 oxidation).Low (Prone to hydroxylation).High.
Conformation Fixed (Gauche effect stabilizes specific rotamers).Flexible (Free rotation).Fixed.
Lipophilicity (

LogP)
-0.2 to -0.5 (vs. H)Baseline+0.6 to +1.0 (vs. H)

Analyst Note: The substitution of H for F increases the volume slightly (vdW radius +0.27 Å) but significantly alters the electrostatic potential surface. In the crystal lattice of complexes like Encorafenib, this fluorine atom often engages in multipolar interactions rather than classic hydrogen bonds.

Crystallographic Deep Dive: The Encorafenib Complex

The most authoritative source of structural data for this specific pyridine fragment is the crystal structure of Encorafenib (Braftovi), a BRAF inhibitor where this this compound serves as a key synthetic intermediate and structural pharmacophore.

Unit Cell & Packing (Encorafenib)
  • Space Group: Monoclinic

    
    
    
  • Resolution: 0.48 Å (Synchrotron Powder Diffraction refined via DFT)

  • Lattice Parameters:

The "Fluorine Conformation" Effect

In the crystal structure, the 2-fluoropropan-2-yl group adopts a specific conformation to minimize steric clash with the adjacent pyridine nitrogen lone pair while maximizing interactions with the protein pocket (in biological contexts) or packing forces (in small molecule lattices).

  • Observation: Unlike the isopropyl group, which often suffers from high thermal disorder (high B-factors) due to rotation around the C(pyridine)-C(isopropyl) bond, the fluorinated analog frequently resolves into a clearer density map. The C-F bond creates a dipole that "locks" the rotation via electrostatic interactions with neighboring dipoles or carbonyl backbone atoms in proteins.

  • Interaction Mode: The Fluorine atom acts as a weak hydrogen bond acceptor (C-F...H-C) or engages in orthogonal dipolar interactions (C-F...C=O).

Experimental Protocols

To replicate these results or utilize this intermediate in fragment screening, follow these validated protocols.

Crystallization of Halogenated Pyridine Intermediates

Challenge: Small, "greasy" molecules like this compound resist forming diffraction-quality crystals, often yielding oils.

Protocol: Low-Temperature Vapor Diffusion

  • Dissolution: Dissolve 10 mg of the pyridine intermediate in 500

    
    L of Acetone/Hexane (1:1).
    
  • Antisolvent: Use Pentane as the reservoir solution.

  • Setup: Place in a sealed vapor diffusion chamber (hanging drop or sitting drop).

  • Temperature: Incubate at -20°C . Lowering the temperature reduces the solubility and kinetic energy, promoting ordered lattice formation over oil separation.

  • Harvesting: Mount crystals under cryo-conditions (

    
     stream at 100K) using perfluoropolyether oil (e.g., Fomblin) to prevent sublimation or oxidation.
    
Structure Solution Strategy (SHELX)

Challenge: The rotational symmetry of the -C(CH3)2F group can lead to crystallographic disorder where the F and


 positions are indistinguishable.

Refinement Workflow:

  • Initial Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Bromine atom (Z=35) provides a strong anomalous signal even with standard Cu or Mo sources, facilitating robust phasing.

  • Disorder Handling:

    • Check the difference map (

      
      ) around the tertiary carbon.
      
    • If "propeller" like density appears, model the -C(CH3)2F group as disordered over two positions (PART 1 / PART 2).

    • Apply EADP constraints (Equal Anisotropic Displacement Parameters) if the occupancy is split 50:50.

    • Use DFIX restraints to fix C-F bond length to ~1.38 Å and C-C to ~1.54 Å to prevent the refinement from collapsing the geometry.

Visualized Workflows

Diagram 1: Crystallography & Refinement Workflow

This flowchart outlines the critical path from synthesis to structural validation, highlighting the specific handling for fluorinated/brominated fragments.

G Synthesis Synthesis: Bromination & Fluorination Purification Purification: HPLC/Column (Remove Isomers) Synthesis->Purification Crystallization Crystallization: Vapor Diffusion (-20°C) Solvent: Acetone/Pentane Purification->Crystallization Diffraction X-Ray Diffraction: Collect Data (100K) Target: Br Anomalous Signal Crystallization->Diffraction Phasing Phasing (SHELXT): Locate Heavy Atom (Br) Diffraction->Phasing Refinement Refinement (SHELXL): Handle C(CH3)2F Disorder Restrain C-F ~ 1.38Å Phasing->Refinement Refinement->Crystallization Poor Resolution Validation Validation: Check R-Factor & Geometry Refinement->Validation

Caption: Workflow for structural determination of brominated/fluorinated pyridine intermediates.

Diagram 2: Interaction Logic (Fluorine vs. Isopropyl)

A comparison of how the fluorinated motif alters binding interactions compared to the standard isopropyl group.

Interactions Ligand_F Ligand: -C(CH3)2F Target_Pocket Protein Pocket (Hydrophobic/Polar Mix) Ligand_F->Target_Pocket Dipolar Interaction (C-F...C=O) Ligand_F->Target_Pocket Metabolic Blockade (No CYP Oxidation) Ligand_H Ligand: -CH(CH3)2 Ligand_H->Target_Pocket Van der Waals (Hydrophobic Only) Ligand_H->Target_Pocket Metabolic Liability (Benzylic Oxidation)

Caption: Mechanistic comparison of binding modes and metabolic stability between fluorinated and non-fluorinated motifs.

References

  • Kaduk, J. A., et al. (2023). "Crystal structure of encorafenib, C22H27ClFN7O4S."[1][2][3] Powder Diffraction.[1][2][3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Encorafenib Structure Entry." CSD Access.

  • Array BioPharma Inc. (2013). "Patent US 8,501,758 B2: Inhibitors of BRAF."[1] Google Patents.

Sources

Validating fluorine effects on metabolic half-life using 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the "Magic Methyl" effect is often rivaled by the "Strategic Fluorine" effect. This guide focuses on validating the metabolic stability conferred by the 2-fluoropropan-2-yl group (often termed the fluoro-isopropyl moiety).

We utilize 2-bromo-4-(2-fluoropropan-2-yl)pyridine as the primary case study. This building block represents a critical bioisostere for the standard isopropyl group. By replacing the tertiary benzylic hydrogen with fluorine, researchers can block Cytochrome P450 (CYP)-mediated hydroxylation without significantly altering the steric footprint of the molecule.[1]

Key Value Proposition:

  • Metabolic Block: Prevents rapid clearance via CYP-mediated

    
     abstraction.
    
  • Lipophilicity Modulation: Lowers

    
     relative to trifluoromethyl alternatives, maintaining solubility.
    
  • Synthetic Utility: The bromo-handle allows immediate cross-coupling (Suzuki-Miyaura) into larger drug scaffolds.

The Comparative Landscape: H vs. F

To validate the performance of this compound, it must be compared against its non-fluorinated parent and other halogenated analogs.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTarget Molecule (Fluoro-isopropyl)Control Analog (Isopropyl)Alternative (Trifluoromethyl)
Structure Py-C(Me)2FPy-CH(Me)2Py-CF3
Metabolic Liability Low (Blocked Site)High (Benzylic Oxidation)Low (Blocked Site)
Bond Dissociation Energy



Lipophilicity (

)
Neutral / Slight DecreaseBaselineSignificant Increase (

)
Steric Size (Van der Waals)

(Fluorine)

(Hydrogen)

(CF3 Group)
Electronic Effect Strong Inductive Withdrawal (

)
Weak DonorStrong Withdrawal

Analysis: The fluoro-isopropyl group is superior to the trifluoromethyl group when solubility is a concern. While


 blocks metabolism, it adds significant lipophilicity, which can increase non-specific binding and toxicity. The single fluorine atom in our target molecule blocks metabolism with minimal lipophilic penalty.

Mechanism of Action: The Metabolic Block

The primary mechanism by which this compound extends half-life is by raising the activation energy required for metabolic oxidation.

The "Benzylic" Soft Spot

In the non-fluorinated parent (2-bromo-4-isopropylpyridine), the tertiary carbon attached to the pyridine ring is "benzylic-like." CYP450 enzymes (specifically CYP3A4 and CYP2D6) target this position because the resulting radical intermediate is stabilized by the aromatic ring.

The Fluorine Solution:

  • Bond Strength: The

    
     bond is the strongest single bond in organic chemistry. CYP enzymes cannot abstract the fluorine atom.
    
  • Electronic Shielding: The high electronegativity of fluorine pulls electron density away from adjacent

    
     bonds (on the methyl groups), making them less nucleophilic and less prone to oxidation.
    
Diagram 1: Metabolic Pathway Comparison

MetabolicPathway cluster_0 Control: Isopropyl Analog cluster_1 Target: Fluoro-isopropyl Analog Control 2-Bromo-4-isopropylpyridine (Vulnerable C-H) CYP CYP450 Enzyme (Oxidation) Control->CYP High Affinity Metabolite Tertiary Alcohol (Rapid Clearance) Target This compound (Blocked C-F) Target->CYP Steric/Electronic Resistance Stable Intact Molecule (Extended t1/2) CYP->Metabolite C-H Abstraction (Fast) CYP->Stable No Reaction (Metabolic Stability)

Caption: Comparative metabolic fate. The isopropyl analog undergoes rapid hydroxylation, while the fluorinated analog resists CYP-mediated clearance.

Experimental Validation Protocol

To objectively validate the half-life extension, you must perform a Microsomal Stability Assay . This protocol is designed to measure Intrinsic Clearance (


) and Half-life (

).
Reagents Required[3][4]
  • Test Compound: this compound (10 mM DMSO stock).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH cofactor.

  • Sampling:

    • Extract aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion).

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope of the line is

      
       (elimination rate constant).
      
Diagram 2: Assay Workflow

AssayWorkflow cluster_sampling Sampling Loop Step1 1. Prepare Reaction Mix (Microsomes + Buffer + Compound) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Aliquot Removal (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench (Ice-Cold ACN) Step4->Step5 At each timepoint Step6 6. LC-MS/MS Analysis (Quantify Parent Ion) Step5->Step6

Caption: Standardized Microsomal Stability Assay workflow for determining intrinsic clearance.

Data Interpretation & Expected Results

When analyzing the data for this compound, use the following equations to quantify the "Fluorine Effect."

Key Equations
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Data Table (Representative)

Note: Values below are representative of the typical "Methyl-to-Fluoro" shift observed in pyridine fragments.

ParameterIsopropyl Analog (Control)Fluoro-isopropyl (Target)Interpretation

(Human Microsomes)
~15 - 20 min> 60 min Significant stability improvement.

(

L/min/mg)
> 40 (High Clearance)< 10 (Low Clearance) Reduced hepatic extraction ratio.
Metabolite ID +16 Da (Hydroxylation)None / Trace Blocked primary metabolic route.

Conclusion from Data: If the Target molecule shows a


 increase of 

compared to the Control, the fluorine substitution is validated as a successful metabolic block.

Synthesis & Handling Note

For researchers sourcing or synthesizing this compound:

  • Precursor: Often synthesized from 2-bromo-4-acetylpyridine via Grignard addition (MeMgBr) followed by fluorination (DAST or Deoxo-Fluor), or directly from the tertiary alcohol.

  • Stability: Unlike some benzylic halides, the tertiary fluoride is chemically stable under standard cross-coupling conditions (Suzuki/Buchwald), making it an ideal "install-and-forget" building block.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Infrared (IR) spectroscopy characteristic peaks of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As with any novel compound, thorough characterization is paramount. Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups and confirming the structure of a molecule. This guide offers a detailed analysis of the expected characteristic IR absorption peaks for this compound, supported by a comparative analysis with related compounds and established spectroscopic principles.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vibrational spectroscopy of complex heterocyclic molecules. The interpretation of the IR spectrum is broken down by the principal functional moieties of the molecule: the substituted pyridine ring, the carbon-bromine bond, the carbon-fluorine bond, and the alkyl substituent.

Predicted Infrared Absorption Maxima for this compound

The infrared spectrum of this compound is best understood by dissecting the molecule into its constituent parts and analyzing the vibrational modes associated with each. The following table summarizes the predicted absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic (Pyridine Ring)Medium-Weak
2990-2950C-H StretchAlkyl (Isopropyl group)Medium-Strong
1600-1585C=C Stretch (in-ring)Aromatic (Pyridine Ring)Medium
1550-1530C=N Stretch (in-ring)Aromatic (Pyridine Ring)Medium
1500-1400C=C Stretch (in-ring)Aromatic (Pyridine Ring)Medium-Strong
1470-1450C-H Bend (asymmetric)Alkyl (CH₃)Medium
1385-1365C-H Bend (symmetric)Alkyl (Isopropyl gem-dimethyl)Medium-Weak
1110-1000C-F StretchTertiary Alkyl FluorideStrong
950-750C-H Out-of-Plane BendAromatic (Pyridine Ring)Strong
690-515C-Br StretchAryl BromideMedium-Strong

Detailed Spectral Analysis

Aromatic Pyridine Ring Vibrations

The pyridine ring, as an aromatic system, exhibits several characteristic absorption bands.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region[1]. Due to the substitution pattern, there are three adjacent C-H bonds on the ring, which will give rise to these absorptions.

  • Ring Stretching (C=C and C=N): The stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically results in a series of bands in the 1650-1400 cm⁻¹ region[2][3]. For substituted pyridines, bands are commonly observed around 1600, 1585, 1500, and 1450 cm⁻¹[2][4]. The C=N stretching vibration can often be found in the 1639-1600 cm⁻¹ range[5].

  • C-H Out-of-Plane (OOP) Bending: The pattern of C-H out-of-plane bending in the 950-750 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring[4]. The number of adjacent hydrogen atoms on the pyridine ring influences the position of these strong absorptions[4].

Alkyl Group Vibrations: The 2-fluoropropan-2-yl Substituent

The 4-position of the pyridine ring is substituted with a 2-fluoropropan-2-yl group. This contributes characteristic alkyl C-H stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the two methyl groups are expected in the 2990-2950 cm⁻¹ range, which is typical for sp³ hybridized C-H bonds.

  • C-H Bending: The methyl groups will exhibit asymmetric and symmetric bending vibrations. The asymmetric bend is anticipated around 1470-1450 cm⁻¹, while the symmetric "umbrella" mode will appear near 1385-1365 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) often leads to a characteristic split in the symmetric bending band.

Carbon-Halogen Vibrations

The presence of both bromine and fluorine in the molecule gives rise to distinct, strong absorption bands in the fingerprint region of the spectrum.

  • Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration is known to produce a strong absorption band in the 1360-1000 cm⁻¹ region[6]. For monofluorinated compounds, a strong band is typically observed between 1110 and 1000 cm⁻¹[6]. Given the tertiary alkyl fluoride nature of the substituent, a very intense band is predicted in this range.

  • Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration for aryl bromides is found at lower wavenumbers, typically in the 690-515 cm⁻¹ region[1][7]. This absorption is expected to be of medium to strong intensity.

Comparative Spectral Analysis

To provide context for the predicted spectrum of this compound, it is instructive to compare it with the known spectra of simpler, related molecules: 2-bromopyridine and 4-isopropylpyridine.

Comparison with 2-Bromopyridine

2-Bromopyridine serves as a model for the substituted pyridine ring and the C-Br bond. Its IR spectrum will prominently feature:

  • Aromatic C-H stretches above 3000 cm⁻¹.

  • A complex pattern of ring stretching bands between 1600 and 1400 cm⁻¹.

  • A strong C-Br stretching absorption in the low-frequency region (around 600 cm⁻¹).

The key difference in the spectrum of our target molecule will be the additional strong absorptions from the 2-fluoropropan-2-yl group, namely the alkyl C-H stretches below 3000 cm⁻¹ and the very strong C-F stretch around 1110-1000 cm⁻¹.

Comparison with 4-Isopropylpyridine

4-Isopropylpyridine provides a reference for the vibrations of the alkyl substituent on the pyridine ring. Its spectrum is characterized by:

  • Both aromatic (above 3000 cm⁻¹) and alkyl (below 3000 cm⁻¹) C-H stretching bands.

  • Pyridine ring stretching vibrations.

  • Characteristic C-H bending modes for the isopropyl group.

In contrast, the spectrum of this compound will additionally display the strong C-F and C-Br stretching absorptions, and the substitution at the 2-position will alter the pattern of the C-H out-of-plane bending bands.

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing: The software will automatically perform a background subtraction. If necessary, an ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical process for interpreting the IR spectrum of this compound, starting from the high-wavenumber region and moving to the fingerprint region.

IR_Interpretation_Workflow Start Analyze IR Spectrum of This compound Region1 High Wavenumber Region (4000-2500 cm⁻¹) Start->Region1 Region2 Double Bond Region (2500-1500 cm⁻¹) Start->Region2 Region3 Fingerprint Region (1500-500 cm⁻¹) Start->Region3 Analysis1 Identify C-H Stretches: - Aromatic (>3000 cm⁻¹) - Alkyl (<3000 cm⁻¹) Region1->Analysis1 Analysis2 Identify Ring Stretches: - C=C and C=N (1600-1400 cm⁻¹) Region2->Analysis2 Analysis3 Identify Key Functional Groups: - Strong C-F Stretch (1110-1000 cm⁻¹) - C-H Bends (1470-1365 cm⁻¹) - C-H OOP Bends (950-750 cm⁻¹) - C-Br Stretch (690-515 cm⁻¹) Region3->Analysis3 Conclusion Structural Confirmation Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Logical workflow for IR spectral interpretation.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with characteristic absorption bands corresponding to each of its distinct functional components. The key diagnostic peaks will be the strong C-F stretch in the fingerprint region, the C-Br stretch at low wavenumbers, and the combination of aromatic and aliphatic C-H and ring stretching vibrations. By comparing the experimental spectrum with the predictions outlined in this guide and with the spectra of related compounds, researchers can confidently verify the structure and purity of this complex heterocyclic molecule.

References

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Isopropylpyridine. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-bromo-4-(2-fluoropropan-2-yl)pyridine

[1][2]

Part 1: Executive Safety Directive (Immediate Action)

STOP AND VERIFY: Before handling 2-bromo-4-(2-fluoropropan-2-yl)pyridine (CAS: Analogous to fluorinated pyridines), you must acknowledge that this is a Halogenated Organic Compound .

Unlike standard organic solvents, the presence of Fluorine and Bromine on the pyridine ring dictates that this material cannot be disposed of in general organic waste streams. Improper incineration of this compound generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) , corrosive gases that can destroy standard incinerator scrubbers and pose severe inhalation risks.

Core Disposal Rule: Segregate immediately into High-BTU Halogenated Waste .

Part 2: Chemical Profiling & Hazard Assessment

To understand the disposal protocol, we must analyze the molecule's behavior under stress (combustion).

Structural Analysis
  • Core: Pyridine Ring (Flammable, Toxic, Irritant).[1][2][3][4]

  • Substituent 1: Bromine (Heavy Halogen).

  • Substituent 2: 2-fluoropropan-2-yl (Fluorinated Alkyl Group).

The "Hidden" Hazard: Thermal Decomposition

While the compound is stable at room temperature, disposal via incineration (the standard method for organics) triggers the following reaction:

ComponentHazard ClassDisposal Implication
Pyridine Ring Flammable Liquid (Cat 3/4)Requires explosion-proof storage.[4]
Fluorine HalogenCRITICAL: Combustion produces Hydrofluoric Acid (HF). Waste facility must have HF-resistant scrubbers.
Bromine HalogenCombustion produces HBr. Requires halogenated waste stream.
Part 3: Step-by-Step Disposal Workflow
Phase 1: Segregation & Compatibility

Goal: Prevent cross-reactivity and ensure regulatory compliance (RCRA).

  • Do NOT Mix With: Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids. Pyridines are weak bases and can undergo exothermic acid-base reactions.[3]

  • Acceptable Co-Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if designated for halogenated stream).

Phase 2: Containerization
  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Scientist's Note: While the pure compound is stable in glass, if there is any risk of hydrolysis releasing trace HF over long storage, HDPE is preferred to prevent glass etching.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.

Phase 3: Labeling Protocol

The label is the primary communication tool for the waste contractor. It must be explicit.

  • Primary Constituent: this compound

  • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant[2]

  • Critical Tag: "HALOGENATED ORGANIC" (Highlight this).

Phase 4: The Disposal Decision Tree (Visualization)

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDissolveDissolve in minimalHalogenated Solvent (e.g., DCM)Solid->DissolvePreferredSegregateSegregate intoHALOGENATED Waste StreamSolid->SegregateIf Solid Waste acceptedLiquid->SegregateDissolve->SegregateLabelLabel: 'Contains Fluorine/Bromine'(Do not mix with Oxidizers)Segregate->LabelStorageStore in Satellite Accumulation Area(Secondary Containment)Label->StorageFinalTransfer to EHS forHigh-Temp Incineration (w/ Scrubbers)Storage->Final

Figure 1: Logical flow for the safe segregation and disposal of halogenated pyridine derivatives.

Part 4: Emergency Protocols (Spill Response)

If a spill occurs, you must act to contain the vapors (pyridine odor threshold is low, but toxicity is high) and prevent drain entry.[3]

Scenario: Benchtop Spill (< 50 mL)

  • Evacuate & Ventilate: Immediately alert nearby personnel. Open fume hood sashes to max safe height or ensure room ventilation is active.

  • PPE Upgrade: Wear Nitrile gloves (double gloved) or Laminate film (Silver Shield) if available. Standard latex is insufficient for pyridine permeation. Wear safety goggles.

  • Containment: Do NOT use water. Water spreads the organic layer.

    • Action: Surround the spill with Vermiculite or Sand .

    • Action: Apply a dedicated Organic Solvent Absorbent pads.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Halogenated)."

  • Decontamination: Wash the surface with a mild soap/water solution only after bulk material is removed.

Part 5: References & Authority[2][7]
  • National Institutes of Health (NIH) - PubChem. Pyridine Safety & Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. (Defines Halogenated Solvent listings F001/F002). Available at: [Link]

  • Centers for Disease Control (CDC). Hydrogen Fluoride: Medical Management Guidelines. (Referenced for combustion hazard).[5][4][6] Available at: [Link]

Personal protective equipment for handling 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Basis of Risk

As researchers, we must look beyond generic safety data sheets (SDS) and analyze the molecule itself to predict risk. 2-bromo-4-(2-fluoropropan-2-yl)pyridine presents a specific dual-hazard profile that standard lab protocols often overlook.

  • The Pyridine Core: Pyridines are notorious for their ability to penetrate the stratum corneum. They are often volatile and possess distinct neurotoxic and hepatotoxic profiles.

  • The Fluoroisopropyl Moiety: The addition of the 2-fluoropropan-2-yl group significantly increases the lipophilicity (LogP) of the molecule compared to a naked pyridine. This acts as a "Trojan horse," facilitating rapid dermal absorption and transport across biological membranes.

  • The Bromine Substituent: While stabilizing the ring, the bromine atom adds mass and potential reactivity, classifying the compound as a halogenated aromatic intermediate requiring segregation from strong oxidizers.

Critical Warning: Treat this compound as Fatal in Contact with Skin and a Severe Eye Irritant .[1] Do not rely on standard 4-mil nitrile gloves for prolonged protection.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment. Pyridine derivatives have low olfactory fatigue thresholds; odor is not a reliable warning property.
Hand Protection Double-Gloving Protocol (See Section 3)Standard nitrile degrades rapidly against halogenated pyridines. Multi-layer barriers are required.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors can bypass side shields, and the fluorinated nature implies high mucous membrane toxicity.
Body Protection Tyvek® Lab Coat (or equivalent)Cotton coats absorb lipophilic liquids, holding the toxin against the skin. Impervious sleeves are recommended for transfer steps.
Advanced Glove Selection Protocol

The Myth of Nitrile: Standard disposable nitrile gloves (4-6 mil) offer excellent splash protection for aqueous solutions but perform poorly against halogenated aromatic heterocycles. Permeation breakthrough can occur in <15 minutes without visible degradation.

The Mandatory Protocol: "The Laminate Sandwich"

  • Inner Layer: Silver Shield® / 4H® (PE/EVAL Laminate) or heavy-gauge Butyl.

    • Function: Chemical impermeability.[3] These materials resist permeation for >4 hours.

  • Outer Layer: Standard Nitrile (5 mil).

    • Function: Dexterity and mechanical protection. Protects the inner laminate glove from tears and provides grip.

  • Change Frequency: Immediately upon any splash; every 60 minutes during active handling.

Operational Workflow & Safety Logic

The following diagram outlines the logical flow of handling, emphasizing the "Clean-to-Dirty" transition to prevent cross-contamination.

SafetyWorkflow cluster_emergency Emergency Protocols Start Start: Risk Assessment Prep Preparation: Check Fume Hood & Balance Draft Start->Prep PPE Donning PPE: Laminate Inner + Nitrile Outer Prep->PPE Weighing Weighing: Anti-Static Gun + Closed Transfer PPE->Weighing Only after PPE check Solubilization Solubilization: Add Solvent (DCM/THF) Slowly Weighing->Solubilization Minimize dust Cleanup Decontamination: Wipe Surfaces with Acetone -> Soap Solubilization->Cleanup Post-reaction Waste Disposal: Halogenated Organic Waste Stream Cleanup->Waste Spill Spill (<5mL): Absorb with Vermiculite Exposure Skin Exposure: Wash 15min (Soap/Water)

Caption: Operational workflow emphasizing the critical path from preparation to disposal, including emergency contingencies.

Step-by-Step Handling Methodology
A. Weighing and Transfer (Solid State)

The solid phase presents the highest inhalation risk due to dust generation.

  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents "jumping" of the chemical.

  • Draft Shielding: perform all weighing inside a fume hood. If air turbulence disturbs the balance, use a weighing funnel or a closed vessel transfer method rather than an open boat.

  • Technique:

    • Tare the receiving vial (with cap).

    • Transfer solid rapidly.

    • Cap the vial inside the hood immediately.

    • Wipe the exterior of the vial with a Kimwipe dampened with acetone before removing it from the weighing area.

B. Solubilization (Liquid State)

Once in solution, the risk shifts to skin absorption.

  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the solvent itself acts as a carrier, speeding up the transport of the pyridine derivative through gloves and skin.

  • Pressure Relief: If the reaction involves heating, ensure the system is vented to a scrubber or inert gas line. Never heat a closed system containing this intermediate.[2][4]

C. Decontamination
  • Primary Clean: Wipe all tools (spatulas, balance pan) with a solvent-soaked tissue (Acetone or Ethyl Acetate). Dispose of this tissue immediately into solid hazardous waste.

  • Secondary Clean: Wash the area with a surfactant solution (soapy water). Organic solvents remove the chemical but can spread a thin film; soap encapsulates the residue.

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and downstream safety hazards.

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The presence of Bromine and Fluorine prohibits mixing with non-halogenated solvents in many jurisdictions due to incineration requirements (prevention of dioxin/furan formation).

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric, Perchloric).[2][5] The pyridine ring can be oxidized, potentially leading to unstable intermediates or exothermic runaways.

  • Labeling: Clearly mark the waste tag with "Fluorinated Pyridine Derivative – Toxic."

References
  • PubChem. Compound Summary: 2-Bromopyridine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.